SSTR4 agonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R,5S)-N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14? |
InChI Key |
ZWNVABDSAWDSPA-PBWFPOADSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Somatostatin Receptor Subtype 4 (SSTR4) Agonists: Binding Affinity, Selectivity, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of key somatostatin receptor subtype 4 (SSTR4) agonists. It is designed to serve as a core resource for researchers and professionals involved in drug discovery and development targeting the SSTR4. This document includes structured data on agonist binding, detailed experimental protocols for essential assays, and visualizations of key signaling pathways and experimental workflows.
SSTR4 Agonist Binding Affinity and Selectivity Profile
The development of selective SSTR4 agonists is a promising avenue for therapeutic intervention in various conditions, including pain and neurodegenerative disorders.[1][2] The binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) are critical parameters for characterizing these agonists. The following tables summarize the quantitative data for prominent SSTR4 agonists, offering a comparative view of their potency and selectivity against other somatostatin receptor subtypes.
| Compound | Type | SSTR4 Affinity (nM) | Method | Organism/Cell Line | Reference(s) |
| J-2156 | Small Molecule | Ki: 1.2 | Radioligand Binding | Human (CHO cells) | [3] |
| IC50: 0.05 | Radioligand Binding | Human | [3] | ||
| IC50: 0.07 | Radioligand Binding | Rat | [3] | ||
| NNC 26-9100 | Small Molecule | Ki: 6 | Radioligand Binding | Human | |
| EC50: 2 | Functional Assay | - | |||
| EC50: 26 ± 6 | Functional Assay | - | |||
| TT-232 | Peptide | EC50: 371.6 ± 58.03 | cAMP Assay | CHO cells | |
| Consomatin Fj1 | Peptide | EC50: 22 | Functional Assay | Human | |
| EC50: 6 | Functional Assay | Human | |||
| C1 (pyrrolo-pyrimidine) | Small Molecule | EC50: 37 | [35S]GTPγS Binding | CHO cells | |
| C2 (pyrrolo-pyrimidine) | Small Molecule | EC50: 66 | [35S]GTPγS Binding | CHO cells | |
| C3 (pyrrolo-pyrimidine) | Small Molecule | EC50: 149 | [35S]GTPγS Binding | CHO cells | |
| C4 (pyrrolo-pyrimidine) | Small Molecule | EC50: 70 | [35S]GTPγS Binding | CHO cells |
Table 1: Binding and Functional Potency of SSTR4 Agonists. This table presents the binding affinity (Ki) and functional potency (IC50, EC50) of various SSTR4 agonists.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR5 (Ki, nM) | SSTR4 Selectivity (fold vs. other subtypes) | Reference(s) |
| J-2156 | >5000 | >5000 | 1400 | 540 | >4167 vs SSTR1/2, 1167 vs SSTR3, 450 vs SSTR5 | |
| NNC 26-9100 | >600 | >600 | >600 | >600 | >100-fold selective for SSTR4 | |
| TT-232 | High Affinity | - | - | - | High affinity for SSTR1 and SSTR4 | |
| Consomatin Fj1 | 3800 (EC50) | >100,000 (EC50) | >100,000 (EC50) | >100,000 (EC50) | 173-fold selective over SSTR1 |
Table 2: Selectivity Profile of SSTR4 Agonists. This table details the binding affinities of SSTR4 agonists for other somatostatin receptor subtypes and their calculated selectivity for SSTR4.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human SSTR4.
-
Radioligand: [¹²⁵I]-Somatostatin-14 is a commonly used radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of the SSTR4 agonist.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to SSTR4 upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell Membranes: Membranes from cells expressing SSTR4.
-
[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate (to reduce basal binding).
-
Test Compounds: Serial dilutions of the SSTR4 agonist.
-
Basal Control: Assay buffer without agonist.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound in the assay buffer for a short period (e.g., 15 minutes) at 30°C.
-
Initiation: Start the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined using non-linear regression.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to SSTR4 agonism.
Caption: SSTR4 Signaling Pathway
Caption: Radioligand Competition Binding Assay Workflow
Caption: [35S]GTPγS Binding Assay Workflow
References
In Vitro Characterization of SSTR4 Agonists: A Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of Somatostatin Receptor 4 (SSTR4) agonists, with a focus on a representative agonist designated as "SSTR4 agonist 2." The information presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the SSTR4 pathway.
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1][2] SSTR4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including pain and neurodegenerative diseases.[3][4] The activation of SSTR4 is associated with the inhibition of adenylyl cyclase and modulation of other signaling pathways, leading to its therapeutic effects.[5]
Core Signaling Pathways of SSTR4
Activation of SSTR4 by an agonist initiates a cascade of intracellular events primarily mediated by its coupling to inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can modulate the activity of mitogen-activated protein kinase (MAPK) and phosphotyrosine phosphatases. Some studies have also implicated the PI3 kinase/AKT/PAK1 signaling pathway in SSTR4-mediated cellular responses. Notably, certain SSTR4 agonists exhibit biased agonism, meaning they can selectively activate G-protein signaling without recruiting β-arrestin, a protein involved in receptor desensitization and internalization.
Quantitative In Vitro Characterization
The in vitro characterization of SSTR4 agonists involves a series of assays to determine their binding affinity, potency, efficacy, and selectivity. The following tables summarize representative quantitative data for various SSTR4 agonists, as specific data for "this compound" (identified as compound 107 from patent WO2014184275A1) is not publicly available.
Table 1: Binding Affinity of Representative SSTR4 Agonists
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| J-2156 | Human SSTR4 | Radioligand Binding | <1 | |
| J-2156 | Rat SSTR4 | Radioligand Binding | <1 | |
| Somatostatin-14 | Human SSTR4 | Radioligand Binding | ~1 | |
| Octreotide | Human SSTR4 | Radioligand Binding | >1000 |
Table 2: Functional Potency and Efficacy of Representative SSTR4 Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| C1 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 37 nM | |
| C1 | [35S]GTPγS Binding | CHO-SSTR4 | Emax | 218.2% | |
| C2 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 66 nM | |
| C3 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 149 nM | |
| C4 | [35S]GTPγS Binding | CHO-SSTR4 | EC50 | 70 nM | |
| J-2156 | cAMP Inhibition | CHO-SSTR4 | EC50 | 0.2 nM | |
| Exemplified Compound | cAMP Assay | Flp-In-CHO | EC50 | 0.228 nM |
Table 3: Selectivity Profile of a Representative SSTR4 Agonist (J-2156)
| Receptor Subtype | Binding Affinity (Ki, nM) | Fold Selectivity vs. SSTR4 | Reference |
| Human SSTR1 | >1000 | >1000 | |
| Human SSTR2 | >1000 | >1000 | |
| Human SSTR3 | >1000 | >1000 | |
| Human SSTR5 | 360 | ~360 |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of SSTR4 agonists. Below are protocols for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the SSTR4 receptor by competing with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes (containing the SSTR4 receptor) are incubated with a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-Somatostatin-14) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the SSTR4 receptor upon agonist binding.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing SSTR4 are prepared as described above.
-
Assay Buffer: The assay is performed in a buffer containing GDP to keep the G-proteins in their inactive state.
-
Reaction Mixture: The membranes are incubated with varying concentrations of the SSTR4 agonist and a fixed concentration of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Inhibition Assay
This assay quantifies the ability of an SSTR4 agonist to inhibit the production of cAMP, a key second messenger in the SSTR4 signaling pathway.
Methodology:
-
Cell Culture: CHO cells stably expressing SSTR4 are seeded in multi-well plates.
-
Adenylyl Cyclase Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Agonist Treatment: The cells are co-incubated with forskolin and varying concentrations of the SSTR4 agonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an ELISA or HTRF-based assay.
-
Data Analysis: The results are used to generate a concentration-response curve, from which the EC50 value for cAMP inhibition is determined.
β-Arrestin Recruitment Assay
This assay is used to investigate biased agonism by determining whether an SSTR4 agonist promotes the interaction of the receptor with β-arrestin.
Methodology:
-
Cell Line: A specialized cell line is used, often CHO-K1 cells, co-expressing SSTR4 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Agonist Stimulation: The cells are treated with a range of concentrations of the SSTR4 agonist.
-
Detection: If the agonist induces β-arrestin recruitment, the fusion protein components are brought into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: The signal is measured, and a concentration-response curve is generated to assess the extent of β-arrestin recruitment. The absence of a signal indicates biased agonism away from the β-arrestin pathway.
Conclusion
The in vitro characterization of SSTR4 agonists is a critical step in the drug discovery and development process. A thorough evaluation of binding affinity, functional potency and efficacy, and selectivity provides essential information about the pharmacological profile of a novel compound. The experimental protocols and representative data presented in this guide offer a framework for the comprehensive assessment of SSTR4 agonists like "this compound," paving the way for the development of new therapies for a range of medical conditions.
References
In Vivo Efficacy of Somatostatin Receptor 4 (SSTR4) Agonists in Animal Models: A Technical Guide
This technical guide provides an in-depth overview of the in vivo effects of selective Somatostatin Receptor 4 (SSTR4) agonists in various animal models. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the SSTR4. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The SSTR4 is a G protein-coupled receptor expressed in key areas of the central nervous system, including the hippocampus, cortex, and amygdala, as well as in sensory neurons of the peripheral nervous system.[1][2][3][4][5] Its activation has been shown to modulate neuronal activity, inflammation, and pain signaling, making it a promising therapeutic target for neurological disorders and chronic pain. This guide focuses on the preclinical in vivo data for several selective SSTR4 agonists.
SSTR4 Agonists in Models of Neurodegenerative Disease
A significant area of research for SSTR4 agonists has been in the context of Alzheimer's disease (AD). The selective, non-peptide agonist NNC 26-9100 has been a key tool in these investigations.
NNC 26-9100 is a potent and selective full agonist for the SSTR4, with a Ki of 6 nM and an EC50 of 2 nM. In vivo studies have demonstrated its potential to mitigate AD-related pathology and improve cognitive function in mouse models.
Data Presentation: NNC 26-9100 Effects in SAMP8 Mice
| Animal Model | Agonist/Dose | Administration | Key Findings | Reference |
| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.), chronic | Mitigated learning and memory decline. | |
| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.) | Increased neprilysin activity in cortical tissue. | |
| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.) | Decreased intracellular amyloid-precursor protein (APP) expression in cortical and hippocampal tissues. | |
| Senescence Accelerated Mouse Prone-8 (SAMP8) | NNC 26-9100 (0.2 µg) | Intraperitoneal (i.p.) | Significantly decreased Aβ1-42 trimer expression in extracellular and intracellular cortical fractions. | |
| 3xTg Mouse Model of AD | NNC 26-9100 | Not specified | Increased cortical mRNA expression of neprilysin (9.3-fold) and insulin-degrading enzyme (14.8-fold). |
Experimental Protocols: NNC 26-9100 in SAMP8 Mice
-
Animal Model: Senescence Accelerated Mouse Prone-8 (SAMP8) mice were used as a model for age-related cognitive decline and Alzheimer's-like pathology.
-
Drug Administration: NNC 26-9100 (0.2 µg) or vehicle was administered chronically via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Learning and memory were assessed, although the specific behavioral tests are not detailed in the provided text.
-
Tissue Processing: Following behavioral testing, cortical and hippocampal tissues were collected for ex vivo analysis. Cellular fractions (extracellular, intracellular, and membrane) were prepared to evaluate the localization of proteins.
-
Biochemical Assays:
-
Neprilysin Activity Assay: Tissue homogenates were assayed for neprilysin activity.
-
Protein Expression Analysis: Western blotting was used to measure the protein levels of neprilysin, amyloid-precursor protein (APP), and Aβ1-42 oligomers in the different cellular fractions.
-
Signaling Pathway: SSTR4 Activation
Activation of the SSTR4 receptor by an agonist like NNC 26-9100 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
SSTR4 Agonists in Animal Models of Pain and Anxiety
SSTR4 agonists have demonstrated significant analgesic and anxiolytic effects in various preclinical models. Key compounds investigated include J-2156, consomatin Fj1, and novel pyrrolo-pyrimidine molecules.
J-2156 is a selective non-peptide SSTR4 agonist that has been evaluated in models of neuropathic and inflammatory pain.
Data Presentation: Analgesic and Anxiolytic Effects of SSTR4 Agonists
| Animal Model | Agonist/Dose | Administration | Key Findings | Reference |
| C57BL/6 Mice (Tail Suspension Test) | J-2156 | Systemic | Reduced immobility. | |
| C57BL/6 Mice (Elevated Plus Maze) | J-2156 | Systemic | Increased time spent on open arms. | |
| Rat Model of Neuropathic Pain (Sciatic Nerve Ligation) | J-2156 | Not specified | Inhibited mechanical hyperalgesia. | |
| Rat Model of Breast Cancer-Induced Bone Pain | J-2156 | Not specified | Alleviated mechanical allodynia and hyperalgesia. | |
| C57Bl/6 Mice (Neuropathic Pain Model) | Compound 2 (pyrrolo-pyrimidine) (100 µg/kg) | Oral | Produced a significant anti-hyperalgesic effect. | |
| C57Bl/6 Mice (Neuropathic Pain Model) | Compounds 1-4 (pyrrolo-pyrimidine) (500 µg/kg) | Oral | Exerted 65-80% maximal anti-hyperalgesic effects 1 hour after administration. | |
| SD Rat Model (Chronic Compression Injury) | Exemplified Compound (30 and 100 mg/kg) | Oral (p.o.) | Dose-dependently inhibited mechanical hyperalgesia. |
Consomatin Fj1 is a recently discovered venom-derived peptide that acts as a potent and selective SSTR4 agonist.
Data Presentation: Analgesic Effects of Consomatin Fj1
| Animal Model | Agonist/Dose | Administration | Key Findings | Reference |
| C57BL/6J Mice (Post-operative pain - Paw Incision) | Consomatin Fj1 (0.04–2.5 mg/kg) | Intraperitoneal (i.p.) | Provided analgesia by reducing post-incision mechanical hypersensitivity. | |
| C57BL/6J Mice (Neuropathic pain - Spared Nerve Injury) | Consomatin Fj1 (0.5 mg/kg and 5 mg/kg) | Intraperitoneal (i.p.) | Reduced mechanical hypersensitivity 30 min and 1 hour after injection. | |
| C57BL/6J Mice (Neuropathic pain - Spared Nerve Injury) | Consomatin Fj1 (0.5 mg/kg) | Intraperitoneal (i.p.) | Considered a saturating dose in this model, with the maximal effect observed at 1 hour. |
Experimental Protocols: Neuropathic Pain Model
A common workflow for evaluating the analgesic efficacy of SSTR4 agonists in a neuropathic pain model involves surgical nerve injury followed by behavioral assessment.
-
Animal Model: The Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) models in rodents (mice or rats) are frequently used to induce neuropathic pain.
-
Surgical Procedure: A surgical procedure is performed on one hind limb to damage the sciatic nerve or its branches, while the contralateral limb serves as a control.
-
Behavioral Assessment (Mechanical Allodynia):
-
Animals are habituated to the testing environment.
-
Mechanical sensitivity is measured using von Frey filaments applied to the plantar surface of the paw.
-
The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined before and at multiple time points after drug administration.
-
-
Drug Administration: The SSTR4 agonist (e.g., Consomatin Fj1) or vehicle is administered, typically via intraperitoneal or oral routes, at a specific time point post-surgery when hypersensitivity has developed.
Experimental Workflow: Neuropathic Pain Study
Summary and Future Directions
The in vivo data from animal models strongly support the therapeutic potential of SSTR4 agonists in two primary areas: neurodegenerative diseases like Alzheimer's and chronic pain/anxiety disorders. In AD models, agonists like NNC 26-9100 have been shown to modulate key pathological markers such as amyloid-beta and enhance clearance mechanisms. In pain and anxiety models, a range of SSTR4 agonists, including small molecules and peptides, have demonstrated robust analgesic and anxiolytic effects.
While these preclinical findings are promising, it is important to note that the clinical translation of SSTR4 agonists has faced challenges. For instance, the oral SSTR4 agonist LY3556050 did not demonstrate efficacy over placebo in Phase 2 trials for osteoarthritis and chronic low back pain. This highlights the need for further research to understand the complexities of SSTR4 pharmacology and to identify the patient populations most likely to benefit from this therapeutic approach. Future work should focus on developing agonists with optimized pharmacokinetic and pharmacodynamic profiles and exploring their efficacy in a wider range of disease models.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Activating the SSTR4 Agonist 2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the signaling pathways initiated by the activation of the Somatostatin Receptor Subtype 4 (SSTR4) by its agonists. This document details the molecular mechanisms, presents quantitative data on agonist activity, outlines experimental protocols for studying the pathway, and provides visual representations of the key signaling cascades.
Introduction to SSTR4
The Somatostatin Receptor 4 (SSTR4) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormones somatostatin (SST) and cortistatin.[1] SSTRs are divided into two groups, with SSTR1 and SSTR4 belonging to the second group.[1][2] Activation of SSTR4 has garnered significant interest as a therapeutic target, particularly for non-opioid pain relief, due to its expression in sensory neurons of the peripheral nervous system.[3][4] SSTR4 activation is also implicated in anti-inflammatory responses and has potential applications in treating various neurological and oncological conditions.
Core SSTR4 Signaling Pathways
Upon agonist binding, SSTR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family. This initiates a cascade of intracellular events that ultimately modulate cellular function. The key signaling pathways are detailed below.
G-Protein Coupling and Downstream Effectors
SSTR4 predominantly couples to pertussis toxin-sensitive Gαi/o proteins. This coupling leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can activate distinct downstream signaling pathways.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of various ion channels. A key downstream effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability, which is a proposed mechanism for the analgesic effects of SSTR4 agonists. SSTR4 activation can also inhibit voltage-sensitive calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTR4 activation has been shown to stimulate the MAPK/extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is also mediated by the Gαi/o protein and can influence cell proliferation and other cellular processes.
β-Arrestin Recruitment
In addition to G-protein-mediated signaling, agonist binding to SSTR4 can also lead to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate G-protein-independent signaling pathways and are involved in receptor desensitization and internalization. The PRESTO-Tango β-arrestin recruitment assay is a common method to study this interaction.
Quantitative Data on SSTR4 Agonists
The potency and efficacy of various SSTR4 agonists have been characterized using different in vitro assays. The following table summarizes key quantitative data for some well-studied agonists.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Consomatin Fj1 | PRESTO-Tango β-arrestin recruitment | HEK293 | EC50 | 6.0 nM | |
| Consomatin Fj1 | BRET-based G protein dissociation (GαoA) | HEK293T | EC50 | 6.0 nM | |
| J-2156 | [35S]GTPγS binding | CHO-K1 | EC50 | 1.1 nM | |
| TT-232 | Radioligand Binding | CHO | Ki | ~10 nM | |
| Compound 1 (C1) | [35S]GTPγS binding | CHO-sst4 | EC50 | 37 nM | |
| Compound 2 (C2) | [35S]GTPγS binding | CHO-sst4 | EC50 | 66 nM | |
| Compound 3 (C3) | [35S]GTPγS binding | CHO-sst4 | EC50 | 149 nM | |
| Compound 4 (C4) | [35S]GTPγS binding | CHO-sst4 | EC50 | 70 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SSTR4 agonist activity. Below are outlines of key experimental protocols.
[35S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR4.
-
Harvest cells and homogenize them in a buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membrane fraction.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, varying concentrations of the SSTR4 agonist, GDP, and [35S]GTPγS.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
BRET-Based G-Protein Dissociation Assay
This assay measures the dissociation of Gβγ from Gα upon GPCR activation using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with plasmids encoding for SSTR4, a Gα subunit fused to a BRET donor (e.g., Rluc8), and a Gβγ subunit fused to a BRET acceptor (e.g., GFP2).
-
-
BRET Measurement:
-
Plate the transfected cells in a 96-well plate.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Measure the light emission at the donor and acceptor wavelengths.
-
Add varying concentrations of the SSTR4 agonist.
-
Monitor the change in the BRET ratio over time.
-
-
Data Analysis:
-
The agonist-induced dissociation of the G-protein subunits leads to a decrease in the BRET signal.
-
Calculate the net BRET ratio and plot it against the agonist concentration to determine the EC50 value.
-
PRESTO-Tango β-Arrestin Recruitment Assay
This is a high-throughput screening assay to measure ligand-induced β-arrestin recruitment to a GPCR.
Methodology:
-
Assay Principle:
-
The assay utilizes a modified GPCR (SSTR4) with a C-terminal TEV protease cleavage site followed by a transcription factor.
-
β-arrestin is fused to a TEV protease.
-
Agonist binding brings the β-arrestin-TEV fusion protein to the receptor, leading to the cleavage and release of the transcription factor.
-
The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
-
Procedure:
-
Use a stable cell line expressing the SSTR4 Tango construct and the β-arrestin-TEV fusion.
-
Plate the cells and add the SSTR4 agonist at various concentrations.
-
Incubate for a specified period to allow for reporter gene expression.
-
Measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis:
-
Plot the reporter signal against the agonist concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
The activation of the SSTR4 signaling pathway by specific agonists presents a promising therapeutic avenue for a range of conditions, most notably chronic pain. A thorough understanding of the intricate signaling cascades, from G-protein coupling to the modulation of downstream effectors, is paramount for the rational design and development of novel SSTR4-targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for characterizing the activity of new SSTR4 agonists and advancing our understanding of this important receptor system. Further research into the nuances of SSTR4 signaling, including potential biased agonism and receptor dimerization, will continue to unveil new opportunities for therapeutic intervention.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SSTR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 4 (SSTR4) has emerged as a promising therapeutic target, particularly for the management of pain and neurodegenerative disorders. As a G-protein coupled receptor, its activation initiates a cascade of intracellular events that modulate neuronal activity. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of key SSTR4 agonists, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways.
Pharmacodynamics of SSTR4 Agonists
The primary pharmacodynamic effect of SSTR4 agonists is the activation of the receptor, leading to a series of downstream cellular responses. The potency and efficacy of these agonists are typically quantified through in vitro assays that measure their ability to stimulate G-protein activation or inhibit adenylyl cyclase.
Table 1: In Vitro Pharmacodynamic Properties of Selected SSTR4 Agonists
| Compound | Agonist Type | Assay | Cell Line | Potency (EC50/IC50) | Efficacy (% of Max Response) | Selectivity | Citation |
| J-2156 | Non-peptide | [35S]GTPγS Binding | CHO | 0.05 nM (human), 0.07 nM (rat) | "Superagonist" | >400-fold vs other SSTRs | [1][2] |
| TT-232 | Peptide | cAMP Accumulation | CHO-K1 | 371.6 ± 58.03 nM | 78.63 ± 2.636 % | SSTR4/SSTR1 agonist | [3][4] |
| NNC 26-9100 | Non-peptide | [35S]GTPγS Binding | CHO | - | Full agonist | >100-fold vs other SSTRs | [1] |
| L-803,087 | Non-peptide | - | - | - | - | Selective SSTR4 agonist | |
| Consomatin Fj1 | Peptide | GαoA Dissociation | - | nM potency | - | Selective for SSTR4 | |
| Compound 1 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 75 nM | 242.7 ± 26% | - | |
| Compound 2 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 28 nM | 213 ± 9% | - | |
| Compound 3 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 16 nM | 220 ± 7% | - | |
| Compound 4 | Pyrrolo-pyrimidine | [35S]GTPγS Binding | CHO | 24 nM | 228.7 ± 9% | - |
Note: '-' indicates data not available in the provided search results.
Pharmacokinetics of SSTR4 Agonists
The development of orally bioavailable SSTR4 agonists with favorable pharmacokinetic profiles is a key objective in the field. While comprehensive PK data for many compounds are not publicly available, some insights have been reported.
Table 2: Summary of Pharmacokinetic Properties of Selected SSTR4 Agonists
| Compound | Administration Route | Bioavailability | CNS Penetration | Key Findings | Citation |
| J-2156 | Intraperitoneal | - | Limited | Peak plasma concentration of 300-1,000 nM expected at efficacious doses (3-10 mg/kg). | |
| TT-232 | Intraperitoneal, Intravenous, Subcutaneous | Not orally bioavailable | - | A peptide agonist, limiting its oral application. | |
| NNC 26-9100 | Intraperitoneal, Intracerebroventricular | Not suitable for oral administration | - | Chronic peripheral administration enhances learning and memory in mice. | |
| L-803,087 | - | Not suitable for oral administration | - | - | |
| Consomatin Fj1 | Intraperitoneal | - | Designed for peripheral action | - | |
| Pyrrolo-pyrimidines (C1-C4) | Oral | Orally active | Likely to cross the blood-brain barrier | Designed to satisfy Lipinski's Rule of Five for oral bioavailability. |
Note: '-' indicates data not available in the provided search results.
Signaling Pathways of SSTR4
Activation of SSTR4, a Gi/o-coupled receptor, initiates a signaling cascade that ultimately leads to the modulation of cellular function, including the inhibition of neurotransmitter release and neuronal hyperpolarization.
Experimental Protocols
A variety of in vitro and in vivo models are employed to characterize the PK and PD of SSTR4 agonists.
1. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the SSTR4 receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of SSTR4 agonists.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the level of G-protein activation.
-
General Protocol:
-
Prepare cell membranes from a cell line stably expressing the SSTR4 receptor (e.g., CHO cells).
-
Incubate the membranes with increasing concentrations of the test agonist in the presence of [35S]GTPγS and GDP.
-
After incubation, separate the bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data as a concentration-response curve to determine EC50 and Emax values.
-
References
- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Somatostatin Receptor 4 (SSTR4) Agonists in the Management of Neuropathic Pain
A Technical Guide for Researchers and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide limited efficacy and are associated with a range of side effects, underscoring the urgent need for novel analgesic strategies. The somatostatin receptor 4 (SSTR4), a G protein-coupled receptor expressed in key pain-processing regions of the nervous system, has emerged as a promising target for the development of new non-opioid analgesics. This technical guide provides an in-depth overview of the therapeutic potential of SSTR4 agonists in neuropathic pain, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
SSTR4 as a Therapeutic Target for Neuropathic Pain
The rationale for targeting SSTR4 for the treatment of neuropathic pain is supported by its anatomical distribution and function in modulating neuronal excitability. SSTR4 is expressed in sensory neurons of the peripheral nervous system, including the dorsal root ganglia (DRG) and trigeminal ganglia, as well as in the spinal cord's dorsal horn, all of which are critical sites for pain transmission and processing.[1][2][3] Activation of SSTR4 by its endogenous ligand, somatostatin, or by synthetic agonists leads to the inhibition of neuronal activity.[4] This neuromodulatory effect is believed to underlie the analgesic properties of SSTR4 agonists observed in various preclinical models of pain.[4]
Preclinical Evidence for SSTR4 Agonist Efficacy
A growing body of preclinical research demonstrates the analgesic potential of selective SSTR4 agonists in rodent models of neuropathic pain. Both peptide and small molecule SSTR4 agonists have been shown to be effective in reducing pain behaviors associated with nerve injury.
For instance, the venom-derived peptide, consomatin Fj1, a potent and selective SSTR4 agonist, has been shown to produce analgesia in mouse models of both postoperative and neuropathic pain following peripheral administration. Similarly, novel small molecule, orally active SSTR4 agonists have demonstrated significant anti-hyperalgesic effects in a chronic neuropathic pain model induced by partial sciatic nerve ligation. These compounds were shown to be more effective than conventional analgesics like opioids and NSAIDs, which often have limited efficacy in neuropathic pain states.
Quantitative Data from Preclinical Studies
| Compound Class | Agonist | Model | Key Findings | Reference |
| Peptide | Consomatin Fj1 | Postoperative and Neuropathic Pain (Mouse) | Provided analgesia upon peripheral administration. | |
| Small Molecule | C1 (pyrrolo-pyrimidine derivative) | Resiniferatoxin-induced neurogenic inflammation (Mouse) | Significantly decreased thermal allodynia and mechanical hyperalgesia at 500 µg/kg (oral). | |
| C1 & C2 (pyrrolo-pyrimidine derivatives) | Partial Sciatic Nerve Ligation (Mouse) | Both compounds significantly reduced mechanical hyperalgesia at 500 µg/kg (oral), achieving 60-70% analgesic effect. | ||
| J-2156 (nonpeptide superagonist) | Not specified | Potent and dose-dependent analgesic effects (10–100 µg/kg i.p.). | ||
| TT-232 (heptapeptide agonist) | Not specified | Potent and dose-dependent analgesic effects (10–100 µg/kg i.p.), reversed mechanical hyperalgesia. |
Clinical Evaluation of SSTR4 Agonists
The promising preclinical data has led to the clinical investigation of SSTR4 agonists for pain indications. One such candidate, LY3556050, a selective and potent oral SSTR4 agonist, has been evaluated in Phase 2 clinical trials for various chronic pain conditions, including diabetic peripheral neuropathic pain (DPNP).
In a Phase 2, double-blind, placebo-controlled study in participants with DPNP, LY3556050 (titrated up to 600 mg twice daily) demonstrated a statistically significant improvement in the average pain intensity from baseline at Week 8 compared to placebo. The analgesic effect was observed as early as Week 2 and was sustained throughout the study. However, in separate Phase 2 studies for osteoarthritis of the knee and chronic low back pain, LY3556050 did not show statistical superiority to placebo.
Quantitative Data from Clinical Studies
| Compound | Indication | Phase | Key Findings | Reference |
| LY3556050 | Diabetic Peripheral Neuropathic Pain | 2 | Statistically significant improvement in average pain intensity vs. placebo at Week 8. Posterior mean change difference from placebo was -1.56 (95% Credible Interval: -2.76, -0.38). | |
| LY3556050 | Osteoarthritis (Knee) | 2 | No statistical evidence of superiority to placebo in relieving pain. | |
| LY3556050 | Chronic Low Back Pain | 2 | No statistical evidence of superiority to placebo in relieving pain. |
Signaling Pathways of SSTR4 Activation
SSTR4 is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits, released upon G protein activation, are thought to mediate the primary analgesic effects of SSTR4 activation by directly activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an outward flux of potassium ions, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability and pain signal transmission.
Experimental Protocols
In Vivo Neuropathic Pain Model: Partial Sciatic Nerve Ligation
A commonly used preclinical model to induce neuropathic pain is the partial sciatic nerve ligation model.
Methodology:
-
Animal Subjects: Adult male mice are used for this procedure.
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made on the lateral aspect of the thigh to expose the sciatic nerve.
-
A partial ligation of the sciatic nerve is performed by inserting a 3-0 silk suture into the nerve and tightly ligating approximately one-third to one-half of the dorsal portion of the nerve.
-
-
Post-operative Care: The wound is closed, and the animals are allowed to recover. Post-operative analgesics may be administered.
-
Behavioral Testing: Mechanical hyperalgesia is assessed at various time points post-surgery using von Frey filaments. A decrease in the paw withdrawal threshold indicates the development of neuropathic pain.
-
Drug Administration: The test compounds (e.g., SSTR4 agonists) or vehicle are administered orally or via other appropriate routes, and behavioral testing is repeated to assess the analgesic effect.
Clinical Trial Protocol: Phase 2 Study of LY3556050 in DPNP
The following provides a general outline of the methodology used in the Phase 2 clinical trial of LY3556050 for diabetic peripheral neuropathic pain.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled study.
Participant Population:
-
Eligible participants with a diagnosis of type 1 or type 2 diabetes and a history of daily symmetrical neuropathic foot pain meeting the diagnostic criteria for DPNP.
Treatment:
-
Participants were randomized (2:1) to receive either LY3556050 or a placebo orally.
-
The dose of LY3556050 was titrated from 200 mg twice daily (BID) up to a maximum of 600 mg BID based on tolerability.
-
Limited use of acetaminophen was permitted as rescue medication.
Endpoints:
-
Primary Endpoint: Mean change from baseline to Week 8 in the average pain intensity (API), as measured by the Numerical Rating Scale (NRS).
-
Secondary Endpoints: Measures of overall improvement in pain and physical functioning.
Analysis:
-
A Bayesian mixed model for repeated measures (MMRM) analysis was used to evaluate the change from baseline in the comparison between the treatment and placebo groups.
Conclusion
The available preclinical and clinical data strongly support the continued investigation of SSTR4 agonists as a novel therapeutic class for the treatment of neuropathic pain. The mechanism of action, involving the hyperpolarization of nociceptive neurons, offers a distinct and complementary approach to existing analgesics. While the clinical results for LY3556050 have been mixed across different pain indications, the positive outcome in diabetic peripheral neuropathic pain is encouraging and warrants further investigation. Future research should focus on optimizing the selectivity and pharmacokinetic properties of SSTR4 agonists to maximize their therapeutic window and on identifying the patient populations most likely to benefit from this targeted therapy. The development of potent, selective, and orally bioavailable SSTR4 agonists holds significant promise for addressing the unmet medical need in the management of neuropathic pain.
References
- 1. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
The Role of Somatostatin Receptor 4 (SSTR4) Agonists in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin receptor 4 (SSTR4), a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders. Activation of SSTR4 by selective agonists has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and neuropathic pain. This technical guide provides an in-depth overview of the core mechanisms, experimental evidence, and methodologies related to the neuroprotective role of SSTR4 agonists. It aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting SSTR4.
Introduction to Somatostatin Receptor 4 (SSTR4)
Somatostatin is a neuropeptide that exerts diverse physiological effects by binding to a family of five G-protein coupled receptors (SSTR1-5). SSTR4 is highly expressed in the brain, particularly in the hippocampus, cortex, and amygdala, regions critically involved in cognition, memory, and emotional processing.[1][2] Unlike other somatostatin receptor subtypes, SSTR4 has limited distribution in peripheral tissues, making it an attractive drug target with a potentially favorable side-effect profile.[3] SSTR4 activation is coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of various downstream signaling cascades.[2][4]
Mechanisms of SSTR4-Mediated Neuroprotection
The neuroprotective effects of SSTR4 agonists are multifaceted, involving distinct yet interconnected signaling pathways. Key mechanisms include the enhancement of amyloid-β degradation, modulation of neuronal excitability, and anti-inflammatory actions in the brain.
Enhancement of Amyloid-β Clearance in Alzheimer's Disease Models
A primary pathological hallmark of Alzheimer's disease (AD) is the accumulation of amyloid-β (Aβ) peptides. SSTR4 agonists have been shown to promote the clearance of Aβ, primarily through the upregulation of the Aβ-degrading enzyme neprilysin.
-
Signaling Pathway: Activation of SSTR4 leads to increased activity and expression of neprilysin, a key metalloproteinase responsible for the enzymatic breakdown of Aβ oligomers. This action is thought to be mediated through a phosphoramidon-sensitive metalloproteinase-dependent mechanism. Studies have shown that both SSTR1 and SSTR4 redundantly regulate neprilysin activity.
Modulation of Neuronal Excitability
Aberrant neuronal hyperexcitability is a feature of several neurological disorders, including epilepsy and Alzheimer's disease. SSTR4 agonists can dampen neuronal firing, thereby exerting a neuroprotective effect.
-
Signaling Pathway: SSTR4 activation has been shown to augment the M-current, a non-inactivating potassium (K+) current mediated by Kv7 channels. This leads to hyperpolarization of the neuronal membrane and a decrease in firing frequency, particularly in pyramidal neurons of the hippocampus and cortex.
Anti-inflammatory Effects in Microglia
Neuroinflammation, mediated by activated microglia, is a key contributor to neuronal damage in various CNS pathologies. SSTR4 agonists have demonstrated the ability to modulate microglial activation and reduce the production of pro-inflammatory mediators.
-
Signaling Pathway: In activated microglia, SSTR4 agonists can decrease the production of nitric oxide and downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Concurrently, they can upregulate anti-inflammatory cytokines like IL-10 and enhance the expression of genes associated with Aβ phagocytosis and clearance, such as Msr1.
Preclinical Evidence and Quantitative Data
The neuroprotective potential of SSTR4 agonists is supported by a growing body of preclinical evidence from in vitro and in vivo studies.
In Vitro Studies
| Agonist | Model | Key Findings | Quantitative Data |
| NNC 26-9100 | BV2 microglia | Increased Aβ1-42 uptake; Decreased LPS-induced nitric oxide and cytosolic calcium. | Ki: >100-fold selectivity for SSTR4. |
| SM-I-26 | BV2 microglia | Mitigated LPS-induced inflammatory gene expression (downregulated Tnf-α, Il-6; upregulated Il-10). | Ki: 12nM; EC50: 17nM. |
| J-2156 | CHO cells expressing SSTR4 | Potent and efficacious G-protein activation. | EC50: 92 nM; Maximal activation: 267%. |
In Vivo Studies
| Agonist | Model | Route of Admin. | Key Findings | Quantitative Data |
| NNC 26-9100 | SAMP8 mice (AD model) | i.c.v. | Enhanced learning and memory; Increased cortical neprilysin activity; Decreased Aβ1-42 trimers. | Dose: 0.2 μg. |
| NNC 26-9100 | 3xTg-AD mice | i.c.v. | Increased mRNA expression of neprilysin (9.3-fold) and insulin-degrading enzyme (14.8-fold). | Dose: 0.2 μg. |
| J-2156 | Rat model of inflammatory pain (CFA) | i.p. | Dose-dependently reduced mechanical hyperalgesia. | Minimal effective dose: 0.1 mg/kg. |
| J-2156 | Rat model of neuropathic pain (STZ) | i.p. | Dose-dependent relief of mechanical allodynia. | ED50: ~30 mg/kg. |
| J-2156 | Rat model of breast cancer-induced bone pain | i.p. | Reversed mechanical allodynia and hyperalgesia. | ED50 (allodynia): 3.7 mg/kg; ED50 (hyperalgesia): 8.0 mg/kg. |
| Consomatin Fj1 | Mouse model of neuropathic pain | Peripheral | Provided analgesia. | - |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of SSTR4 agonists.
In Vivo Administration and Behavioral Testing (Alzheimer's Disease Model)
-
Animal Model: Senescence-accelerated mouse prone-8 (SAMP8) or triple-transgenic (3xTg-AD) mice are commonly used.
-
Stereotaxic Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle for intracerebroventricular (i.c.v.) injections.
-
Agonist Administration: Following a recovery period, a selective SSTR4 agonist (e.g., NNC 26-9100) or vehicle is administered via the implanted cannula.
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the T-maze or novel object recognition task.
-
Tissue Collection and Analysis: Brain tissue (cortex and hippocampus) is collected for biochemical analyses, including neprilysin activity assays and Western blotting to quantify Aβ oligomer levels.
In Vitro Microglia Inflammation Assay
-
Cell Culture: Murine BV2 microglial cells are plated and cultured for 24 hours.
-
Treatment: Cells are treated with the SSTR4 agonist (e.g., SM-I-26 at various concentrations) in the presence or absence of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite Assay: The supernatant is collected to measure nitrite levels, a surrogate for nitric oxide production, using the Griess assay.
-
Gene Expression Analysis: Cells are lysed, and RNA is extracted for real-time quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression of inflammatory and anti-inflammatory genes.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the SSTR4 receptor.
-
Assay Buffer: The assay is performed in a buffer containing MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated with the SSTR4 agonist at various concentrations in the presence of [35S]GTPγS.
-
Separation and Detection: The reaction is terminated, and bound [35S]GTPγS is separated from unbound nucleotide by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the agonist's potency (EC50) and efficacy (Emax).
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and assess the effect of SSTR4 agonists on ion channel activity.
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
M-current Measurement: The M-current is isolated and recorded using specific voltage protocols before and after the application of an SSTR4 agonist (e.g., J-2156).
-
Data Analysis: Changes in current amplitude and neuronal firing properties are analyzed to determine the effect of the agonist.
Drug Development and Future Perspectives
The compelling preclinical data for SSTR4 agonists in models of Alzheimer's disease, neuropathic pain, and neuroinflammation highlight their significant therapeutic potential. Several small molecule and peptide-based SSTR4 agonists are under investigation. The development of orally bioavailable and brain-penetrant SSTR4 agonists is a key objective for advancing these compounds into clinical trials.
Future research should focus on:
-
Further elucidating the downstream signaling pathways of SSTR4 in different neuronal and glial cell types.
-
Investigating the long-term efficacy and safety of SSTR4 agonists in chronic models of neurodegeneration.
-
Identifying biomarkers to monitor the therapeutic response to SSTR4-targeted therapies in clinical settings.
Conclusion
SSTR4 agonists represent a novel and promising therapeutic strategy for neuroprotection. Their ability to enhance Aβ clearance, dampen neuronal hyperexcitability, and exert anti-inflammatory effects provides a strong rationale for their development as treatments for a range of debilitating neurological disorders. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 3. Somatostatin receptor subtype-4 agonist NNC 26-9100 mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SSTR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 4 (SSTR4) is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system, particularly in the hippocampus, cortex, and striatum. Activation of SSTR4 has been implicated in various physiological processes, including the regulation of neuronal activity, which makes it a promising therapeutic target for neurological disorders such as Alzheimer's disease, epilepsy, and depression[1]. Unlike other somatostatin receptor subtypes, SSTR4 agonists are of particular interest due to their potential to mediate analgesic and anti-inflammatory effects without causing the endocrine side effects associated with other SSTR subtypes[2][3].
These application notes provide detailed protocols for the in vitro characterization of SSTR4 agonists, covering essential assays for determining receptor binding affinity, downstream signaling pathway activation, and cellular functional responses.
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor by an agonist initiates a cascade of intracellular events. SSTR4 primarily couples to the Gi/Go family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.
Caption: SSTR4 agonist-induced signaling cascade.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of a test compound for the SSTR4 receptor. A competitive radioligand binding assay is the standard method.
Experimental Workflow: Radioligand Binding Assay
References
Application Notes and Protocols for SSTR4 Agonist 2 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SSTR4 agonist 2 in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.
Introduction to SSTR4 and this compound
The somatostatin receptor type 4 (SSTR4) is a member of the G protein-coupled receptor (GPCR) family.[1] It is activated by the endogenous peptide hormones somatostatin and cortistatin.[1] SSTR4 is expressed in the central nervous system, particularly in the hippocampus and neocortex, as well as in various peripheral tissues.[2][3] Activation of SSTR4 has been shown to be involved in the modulation of pain, inflammation, and neuroprotection, making it a promising therapeutic target.[1]
This compound is a potent and selective agonist for the somatostatin receptor subtype 4. Its activation of the SSTR4 pathway is implicated in the inhibition of nociceptive and inflammatory processes. These characteristics make this compound a valuable tool for studying the physiological roles of SSTR4 and for the initial stages of drug discovery for conditions such as chronic pain.
Mechanism of Action
SSTR4 is primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, SSTR4 activation can lead to the modulation of other signaling pathways, including the activation of the mitogen-activated protein (MAP) kinase cascade and the PI3 kinase/AKT/PAK1 signaling pathway. In nociceptive neurons, SSTR4 activation can lead to the Gβγ-mediated activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in cellular hyperpolarization and reduced neuronal excitability.
Data Presentation
The following tables summarize the quantitative data for various SSTR4 agonists from published studies. This allows for a comparative overview of their potency and efficacy.
Table 1: Potency of SSTR4 Agonists in G Protein Activation Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Consomatin Fj1 | CHO-K1 | GαoA Dissociation | 6.0 | |
| Compound 1 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 75 | |
| Compound 2 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 28 | |
| Compound 3 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 16 | |
| Compound 4 | CHO-SSTR4 | [³⁵S]GTPγS Binding | 24 | |
| C1 | CHO-SSTR4 | γ-GTP-binding | 37 | |
| SSTR4 agonist-1 | - | - | 4.7 | |
| SSTR4 agonist 5 | - | - | 0.228 |
Table 2: Potency of Somatostatin-14 in Different Functional Assays
| Cell Line | Assay Type | EC50 | Reference |
| CHO-K1/SST4/Gα15 | Intracellular Calcium Mobilization | 0.98 µM | |
| CHO-K1/SST4/Gα15 | Intracellular cAMP Inhibition | 5.26 nM |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the activity of this compound in cell culture.
Cell Line Selection and Culture
A crucial first step is the selection of an appropriate cell line.
-
Recombinant Cell Lines: For specific and high-throughput screening, commercially available recombinant cell lines are recommended. CHO-K1 or HEK293 cells stably expressing human SSTR4 are commonly used. For example, the CHO-K1/SST4/Gα15 stable cell line from GenScript is suitable for both calcium mobilization and cAMP assays. Charles River Laboratories also offers a human SSTR4 expressing cell line.
-
Endogenously Expressing Cell Lines: Some cell lines endogenously express SSTR4, such as certain T-leukemia cell lines and the human medullary thyroid carcinoma cell line TT. However, the expression levels might be lower and variable compared to recombinant lines.
General Cell Culture Protocol (Example for CHO-K1/SSTR4 cells):
-
Media: Culture cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 10 µg/mL puromycin) if required for maintaining receptor expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Measurement of SSTR4 Activation
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of intracellular cAMP.
Protocol:
-
Cell Plating: Seed SSTR4-expressing CHO-K1 cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of forskolin.
-
Agonist Treatment: Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET based).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay directly measures the activation of G proteins coupled to SSTR4.
Protocol:
-
Membrane Preparation: Prepare membrane fractions from CHO cells stably expressing the SSTR4 receptor.
-
Assay Buffer: Use a Tris-EGTA buffer (50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10 µg of protein/sample), increasing concentrations of this compound (e.g., 0.1 nM to 10 µM), 30 µM GDP, and 0.05 nM [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Scintillation Counting: Wash the filters, dry them, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log of the agonist concentration to determine the EC50 and Emax values.
This assay assesses the potential for agonist-induced receptor desensitization and internalization through the recruitment of β-arrestin.
Protocol:
-
Cell Plating: Plate β-arrestin2 CHO-K1 SSTR4 cells at a density of 20,000 cells/well in a white 96-well plate and incubate overnight.
-
Agonist Treatment: Treat the cells with a range of this compound concentrations (e.g., 10⁻¹² to 10⁻⁵ M) for 90 minutes at 37°C.
-
Detection: Add the detection reagents (e.g., from a PathHunter assay kit) and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal according to the manufacturer's instructions.
-
Data Analysis: Plot the signal against the log of the agonist concentration.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: SSTR4 Signaling Pathway
Caption: Experimental Workflow for SSTR4 Agonist Testing
References
Application Notes and Protocols for SSTR4 Agonist Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of Somatostatin Receptor Type 4 (SSTR4) agonists in mouse models. The following protocols and data are intended to serve as a guide for researchers designing in vivo studies targeting SSTR4.
Quantitative Data Summary
The following table summarizes reported dosages for various SSTR4 agonists used in mouse and rat models. It is crucial to note that the optimal dose can vary depending on the specific research question, the mouse strain, and the disease model.
| Agonist | Animal Model | Dose Range | Administration Route | Vehicle | Reference Application |
| J-2156 | Mouse | 1 - 100 µg/kg | Intraperitoneal (i.p.) | Not Specified | Acute and Chronic Pain |
| J-2156 | Rat | 0.1 - 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | Inflammatory and Chronic Low Back Pain[1][2] |
| Consomatin Fj1 | Mouse | 0.04 - 5.0 mg/kg | Intraperitoneal (i.p.) | Not Specified | Postoperative and Neuropathic Pain[2] |
| Consomatin Ro1 | Mouse | 0.52 - 0.94 mg/kg | Intracranial | Normal Saline | Behavioral Studies[3] |
| TT-232 | Mouse/Rat | 10 - 100 µg/kg | Intraperitoneal (i.p.) | Not Specified | Neuropathic Pain[4] |
| Pyrrolo-pyrimidine Compounds (C1, C2) | Mouse | 500 µg/kg | Oral (p.o.) | 1.25% Methylcellulose in sterile bidistilled water | Neuropathic Pain |
Experimental Protocols
Preparation of SSTR4 Agonist for Administration
2.1.1. Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the solubility and stability of the SSTR4 agonist.
-
For Oral Administration (Suspension): A common vehicle for oral gavage is 1.25% methylcellulose in sterile bidistilled water. To prepare, gradually add the methylcellulose powder to the water while stirring continuously until a homogenous suspension is formed.
-
For Intraperitoneal Injection (Aqueous Solution): For peptide-based agonists soluble in aqueous solutions, sterile normal saline (0.9% NaCl) can be used.
-
For Intraperitoneal Injection (Non-Aqueous Solution): For compounds with low water solubility, a solution of Dimethyl Sulfoxide (DMSO) and 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water can be utilized. The final concentration of DMSO should not exceed 5% to minimize toxicity.
2.1.2. Agonist Solubilization
-
Accurately weigh the SSTR4 agonist.
-
For compounds requiring a non-aqueous vehicle, first dissolve the agonist in a small volume of DMSO.
-
Slowly add the HPβCD solution to the DMSO-agonist mixture while vortexing to ensure complete dissolution.
-
Adjust the final volume with sterile water or saline to achieve the desired final concentration.
-
Always prepare fresh solutions on the day of the experiment.
Intraperitoneal (i.p.) Injection Protocol for Mice
This protocol outlines the standard procedure for administering an SSTR4 agonist via intraperitoneal injection.
Materials:
-
SSTR4 agonist solution
-
Sterile 1 ml syringes
-
Sterile 25-27 gauge needles
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the SSTR4 agonist solution. The maximum recommended injection volume is 10 µl per gram of body weight.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. SSTR4 can also modulate other signaling pathways, including the MAPK and PI3K/AKT pathways, and can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: SSTR4 receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using an SSTR4 agonist in a mouse model.
Caption: General experimental workflow.
References
- 1. The somatostatin receptor 4 agonist J-2156 reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin venom analogs evolved by fish-hunting cone snails: From prey capture behavior to identifying drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for SSTR4 Agonist Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility, preparation, and experimental use of Somatostatin Receptor 4 (SSTR4) agonists. The following sections offer guidance on handling these compounds for in vitro and in vivo studies, along with insights into the SSTR4 signaling pathway.
SSTR4 Agonist Solubility
Proper solubilization of SSTR4 agonists is critical for accurate and reproducible experimental results. The solubility of these compounds can vary significantly based on their chemical structure. It is recommended to first attempt dissolution in aqueous solutions and, if necessary, use organic solvents like dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.
Table 1: Solubility of Selected SSTR4 Agonists
| Agonist | Solvent | Reported Solubility | Notes |
| Mazisotine | DMSO | 125 mg/mL (431.97 mM)[1] | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| J-2156 | DMSO | 200 mg/mL (426.83 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO. |
| J-2156 TFA | Vehicle | ≥ 2.5 mg/mL (4.29 mM) | Vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| TT-232 | Water | 1 mg/mL | A peptide agonist. |
Preparation of SSTR4 Agonist Solutions
In Vitro Stock Solutions
For most in vitro assays, it is advisable to prepare a concentrated stock solution of the SSTR4 agonist in an appropriate solvent, which can then be diluted to the final desired concentration in the assay buffer.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the required amount of the SSTR4 agonist powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
In Vivo Formulations
The preparation of SSTR4 agonists for in vivo administration requires careful consideration of the vehicle to ensure bioavailability and minimize toxicity.
Protocol for In Vivo Formulation of a Hydrophobic SSTR4 Agonist:
This protocol is adapted for compounds with low aqueous solubility.
-
Initial Dissolution: Dissolve the SSTR4 agonist in a minimal amount of a suitable organic solvent, such as DMSO.
-
Add Co-solvents and Surfactants: To improve solubility and stability in an aqueous vehicle, add co-solvents like PEG300 and a surfactant such as Tween 80. A common vehicle composition is 10% DMSO, 40% PEG300, and 5% Tween 80.
-
Aqueous Phase Addition: Slowly add saline or phosphate-buffered saline (PBS) to the organic mixture while vortexing to bring the formulation to the final volume.
-
Final Formulation: The final formulation should be a clear solution or a stable suspension. For suspensions, ensure homogeneity by vortexing or sonicating before each administration. For some compounds, a suspension in an aqueous vehicle like 1.25% methylcellulose can be prepared.[2]
Experimental Protocols
In Vitro Functional Assay: cAMP Inhibition
Activation of the Gαi/o-coupled SSTR4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can be measured using various commercially available cAMP assay kits.
Protocol for Forskolin-Induced cAMP Inhibition Assay in CHO-K1 Cells:
This protocol assumes the use of Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR4.
-
Cell Seeding: Seed SSTR4-expressing CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the SSTR4 agonist in a suitable assay buffer. Also, prepare a solution of forskolin (a direct activator of adenylyl cyclase) and a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) in the assay buffer.
-
Agonist Stimulation:
-
Wash the cells once with warm assay buffer.
-
Add the SSTR4 agonist dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation: Add the forskolin/IBMX solution to all wells (except for the negative control) to a final concentration of 10 µM forskolin and 100 µM IBMX.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay directly measures the activation of G-proteins upon agonist binding to the receptor.
Protocol for [³⁵S]GTPγS Binding Assay with SSTR4-expressing Cell Membranes:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing SSTR4.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Cell membranes (5-20 µg of protein per well).
-
Serial dilutions of the SSTR4 agonist.
-
[³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a non-radiolabeled GTP analog like GTPγS). Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
SSTR4 Signaling Pathway and Experimental Workflows
SSTR4 Signaling Cascade
Activation of SSTR4 by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o), which, upon activation, dissociate into Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
Caption: SSTR4 signaling pathway.
Experimental Workflow for In Vitro Agonist Characterization
The following diagram outlines a typical workflow for characterizing the in vitro activity of a novel SSTR4 agonist.
Caption: In vitro SSTR4 agonist characterization workflow.
Logical Flow for In Vivo Study Preparation
This diagram illustrates the decision-making process for preparing an SSTR4 agonist for in vivo experiments.
Caption: In vivo SSTR4 agonist formulation logic.
References
Application Notes and Protocols for SSTR4 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical detection of the Somatostatin Receptor 4 (SSTR4) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This guide includes information on SSTR4 agonists, validated antibodies, and a comprehensive staining procedure.
Introduction to SSTR4
The Somatostatin Receptor 4 (SSTR4) is a G-protein coupled receptor (GPCR) that is activated by the peptide hormone somatostatin.[1][2] It is one of five subtypes of somatostatin receptors (SSTR1-5).[1] SSTR4 is primarily expressed in the central nervous system, particularly in the hippocampus and neocortex, which are regions associated with memory and learning.[3] It is also found in peripheral tissues such as the heart, lung, and placenta.[4] The activation of SSTR4 is linked to various physiological processes, including the regulation of hormone secretion and cell growth. Research suggests that SSTR4 agonists may have therapeutic potential in the treatment of pain, Alzheimer's disease, and other central nervous system disorders.
SSTR4 Agonists in Research
Several SSTR4 agonists are utilized in research to study the receptor's function and downstream signaling pathways. The use of these agonists can help in understanding the physiological roles of SSTR4 and in the development of novel therapeutics.
| Agonist | Type | Application Notes | Reference |
| SSTR4 agonist 4 | Small Molecule | A potent agonist used in rodent models of pain. Available for research use only. | |
| J-2156 | Small Molecule | A selective SSTR4 agonist used in studies to establish SSTR4 as a target for pain relief. | |
| TT-232 | Peptide | An SSTR1 and SSTR4 targeting peptide that has shown anti-inflammatory and anti-nociceptive effects. | |
| Consomatin Fj1 | Peptide | A potent and selective SSTR4 peptide derived from cone snail venom, investigated for analgesia in pain models. |
SSTR4 Signaling Pathway
Activation of SSTR4 by an agonist, such as somatostatin, initiates a cascade of intracellular events. SSTR4 is coupled to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the PI3 kinase/AKT/PAK1 pathway.
Immunohistochemistry Protocol for SSTR4
This protocol is a general guideline for the detection of SSTR4 in FFPE tissues. Optimization may be required for specific tissues and antibodies.
Reagents and Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody Diluent (e.g., 1% BSA in PBS)
-
Primary antibody against SSTR4 (see table below)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Validated SSTR4 Antibodies for IHC
| Product Name | Host | Clonality | Applications | Supplier | Catalog Number | Recommended Dilution |
| Anti-SSTR4 antibody | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Abcam | ab28578 | 1:50 - 1:100 |
| SSTR4 Antibody (AA 141-240) (Biotin) | Rabbit | Polyclonal | ELISA, IHC-P, IHC-F | antibodies-online | ABIN6982827 | IHC-P 1:200-400 |
| Monoclonal Anti-Somatostatin Receptor 4 Antibody | Mouse | Monoclonal | IHC-P | Bio-Rad | VMA00466 | Assay dependent |
| Anti-SSTR4/Somatostatin Receptor 4 Antibody | Rabbit | Polyclonal | ELISA, WB | Boster Bio | A05232 | Assay dependent |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Hydrate through graded alcohols: 100% ethanol (2x3 min), 95% ethanol (1 min), 80% ethanol (1 min).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary SSTR4 antibody to its optimal concentration in the primary antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Development:
-
Incubate sections with DAB substrate solution until the desired stain intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 1 minute.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols: 95% ethanol (2 min), 100% ethanol (2x3 min).
-
Clear in xylene (2x5 min).
-
Mount with a permanent mounting medium.
-
Experimental Workflow
References
Application Notes and Protocols for Utilizing SSTR4 Agonists in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Somatostatin Receptor 4 (SSTR4) agonists in patch clamp electrophysiology experiments. The protocols and data presented are intended to facilitate the investigation of SSTR4-mediated effects on neuronal excitability, ion channel function, and associated signaling pathways.
Introduction
The Somatostatin Receptor 4 (SSTR4), a G-protein coupled receptor, is a promising therapeutic target for a variety of neurological and psychiatric disorders, including pain, epilepsy, and depression.[1][2][3][4] Its activation has been shown to modulate neuronal activity, primarily through the regulation of potassium channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[5] Patch clamp electrophysiology is an indispensable technique for elucidating the precise mechanisms by which SSTR4 agonists exert their effects at the cellular level.
SSTR4 Agonists in Research
Several selective SSTR4 agonists have been utilized in research to probe the receptor's function. A commonly used and commercially available agonist is J-2156. Other proprietary compounds, such as those developed by Takeda (referred to as cpA and cpB in some studies), have also demonstrated efficacy in modulating neuronal properties. The choice of agonist will depend on the specific experimental goals, including desired selectivity and potency.
Data Presentation: Effects of SSTR4 Agonists on Neuronal Properties
The following tables summarize quantitative data from patch clamp studies investigating the effects of SSTR4 agonists on various neuronal parameters.
Table 1: Effects of SSTR4 Agonists on CA1 Pyramidal Neuron Intrinsic Properties
| Parameter | Agonist (Concentration) | Genotype | Effect | Reference |
| Membrane Potential (Vm) | J-2156 (100 nM), cpA | hSSTR4 rats | Modest decrease at RMP; more efficient decrease at depolarized potentials | |
| Firing Levels | cpA, cpB | hSSTR4 rats | Decrease at depolarized membrane potentials | |
| Rheobase | cpA, cpB | hSSTR4 rats | Elevation | |
| Intrinsic Excitability | J-2156 | Mouse Layer V Pyramidal Neurons | Decrease |
Table 2: Ion Channels Modulated by SSTR4 Activation
| Ion Channel | Effect of SSTR4 Agonism | Cellular Context | Reference |
| Kv7 channels (M-current) | Augmentation | CA1 pyramidal cells | |
| G-protein-coupled inwardly rectifying potassium (GIRK) channels | Activation | Dorsal root ganglia (DRG) primary sensory neurons | |
| Voltage-gated K+ currents (IA and IK) | Increased amplitude | GH3 somatotrope cells | |
| Voltage-sensitive calcium channels | Suppression (consequent to GIRK activation) | DRG primary sensory neurons |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording from Acute Brain Slices
This protocol is adapted from studies investigating the effects of SSTR4 agonists on hippocampal and cortical neurons.
1. Slice Preparation: a. Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) with a protective slicing solution. c. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, somatosensory cortex) using a vibratome in ice-cold, oxygenated ACSF. d. Transfer slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Recording Setup: a. Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics. b. Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. d. The intracellular solution composition can be varied, but a typical potassium-based solution for current-clamp recordings is (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
3. Recording Procedure: a. Visualize and identify target neurons (e.g., CA1 pyramidal neurons, Layer V pyramidal neurons). b. Approach the selected neuron with the patch pipette while applying positive pressure. c. Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ). d. Apply gentle suction to rupture the membrane and establish a whole-cell configuration. e. Switch to current-clamp mode to record membrane potential and firing properties. f. After obtaining a stable baseline recording, apply the SSTR4 agonist (e.g., J-2156 at 100 nM) to the bath via the perfusion system. g. Record changes in resting membrane potential, input resistance, and firing frequency in response to depolarizing current injections. h. To confirm the specificity of the SSTR4 agonist, a co-application with an SSTR4 antagonist can be performed.
Protocol 2: Voltage-Clamp Analysis of SSTR4-Mediated Currents
This protocol focuses on isolating and characterizing the ion currents modulated by SSTR4 activation.
1. Setup and Cell Access: a. Follow the same slice preparation and recording setup as in Protocol 1. b. Establish a whole-cell configuration.
2. Voltage-Clamp Recordings: a. Switch to voltage-clamp mode. b. To study voltage-gated potassium currents, hold the neuron at a potential where sodium channels are inactivated (e.g., -50 mV). c. Apply a series of depolarizing voltage steps to elicit potassium currents. d. After recording baseline currents, perfuse the SSTR4 agonist and repeat the voltage-step protocol to observe changes in current amplitude and kinetics. e. To investigate the M-current (mediated by Kv7 channels), a specific voltage protocol can be used, such as holding the cell at -20 to -30 mV and applying hyperpolarizing steps. f. To study GIRK channel activation, a voltage ramp protocol can be applied before and after agonist application to observe the reversal potential of the induced current.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by SSTR4 and a general experimental workflow for patch clamp experiments.
Caption: SSTR4 signaling cascade leading to neuronal inhibition.
Caption: General workflow for a patch clamp experiment with an SSTR4 agonist.
Concluding Remarks
The use of SSTR4 agonists in patch clamp experiments provides a powerful approach to dissect the cellular mechanisms underlying their therapeutic potential. By carefully designing experiments and utilizing the protocols outlined above, researchers can gain valuable insights into how SSTR4 activation modulates neuronal function, paving the way for the development of novel treatments for neurological and psychiatric disorders.
References
- 1. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroservice.com [neuroservice.com]
Application Notes and Protocols: Measuring SSTR4 Agonist Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 4 (SSTR4) has emerged as a promising therapeutic target for a variety of pathological conditions, most notably for the management of pain and inflammation.[1][2][3][4][5] As a G protein-coupled receptor (GPCR), SSTR4 is activated by the endogenous peptide hormone somatostatin and is expressed in the central and peripheral nervous systems, including on sensory neurons. Activation of SSTR4 has been shown to produce analgesic and anti-inflammatory effects without the endocrine-related side effects associated with other somatostatin receptor subtypes. This makes the development of selective SSTR4 agonists a key area of interest for novel, non-opioid therapeutics.
These application notes provide a comprehensive overview of the methodologies used to assess the in vivo efficacy of SSTR4 agonists. Detailed protocols for common animal models of neuropathic and inflammatory pain are provided, along with guidelines for data collection and presentation.
SSTR4 Signaling Pathway
SSTR4 is coupled to the Gαi/o family of G proteins. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels and other signaling proteins. The overall effect of SSTR4 activation is a reduction in neuronal excitability and the inhibition of pro-inflammatory mediator release.
Caption: SSTR4 receptor signaling cascade.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the in vivo efficacy of a novel SSTR4 agonist involves several key stages, from animal model selection and induction to behavioral testing and data analysis.
Caption: General experimental workflow.
Detailed Experimental Protocols
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice
This model induces mechanical hyperalgesia, a hallmark of neuropathic pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
6-0 silk suture
-
Wound clips or sutures
-
Betadine and 70% ethanol
-
Heating pad
Protocol:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the area with betadine and ethanol.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Pass a 6-0 silk suture through the nerve, ensuring that about one-third to one-half of the nerve thickness is ligated.
-
Tie a tight knot in the suture.
-
Close the muscle layer with a single suture and the skin with wound clips or sutures.
-
Allow the animals to recover on a heating pad until they are fully ambulatory.
-
Monitor the animals for any signs of distress or infection.
-
Behavioral testing can commence 7-14 days post-surgery.
Inflammatory Pain Model: Resiniferatoxin (RTX)-Induced Thermal Allodynia and Mechanical Hyperalgesia in Mice
RTX is a potent capsaicin analog that induces neurogenic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Resiniferatoxin (RTX) solution (e.g., 0.1 µg/mL in saline with 1% ethanol)
-
Microsyringe (e.g., Hamilton syringe)
-
Apparatus for measuring thermal sensitivity (e.g., Hargreaves test)
-
Apparatus for measuring mechanical sensitivity (e.g., von Frey filaments)
Protocol:
-
Acclimate the mice to the testing environment and equipment for at least 2-3 days prior to the experiment.
-
On the day of the experiment, perform baseline measurements of thermal and mechanical sensitivity.
-
Administer a 20 µL intraplantar injection of the RTX solution into the plantar surface of the left hind paw.
-
Assess thermal allodynia and mechanical hyperalgesia at various time points post-injection (e.g., 10, 20, 30, 60, 90 minutes).
-
SSTR4 agonists can be administered prior to the RTX injection to assess their preventative effects.
Behavioral Assessment
a) Mechanical Allodynia/Hyperalgesia (von Frey Test):
-
Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be calculated using the up-down method.
b) Thermal Hyperalgesia (Hargreaves Test):
-
Place the animals in individual Plexiglas chambers on a glass floor.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.
Data Presentation
Quantitative data from in vivo efficacy studies of SSTR4 agonists should be summarized in a clear and concise manner to allow for easy comparison between different compounds and experimental conditions.
Table 1: In Vitro Potency and Efficacy of SSTR4 Agonists
| Compound | Receptor Binding (EC50, nM) | G-Protein Activation (% of Basal) | Reference |
| Compound 1 | 37 | 218.2 ± 36.5 | |
| Compound 2 | 66 | 203 ± 30.8 | |
| Compound 3 | 149 | 189 ± 36.3 | |
| Compound 4 | 70 | 177.3 ± 32.9 | |
| J-2156 | N/A | Potent Agonist | |
| NNC 26-9100 | N/A | Reference Agonist |
Table 2: In Vivo Efficacy of SSTR4 Agonists in Neuropathic Pain Models
| Compound | Animal Model | Route of Admin. | Dose (µg/kg) | Maximal Anti-Hyperalgesic Effect (%) | Time Point | Reference |
| Novel Pyrrolo-pyrimidine Compounds | PSNL (Mouse) | Oral | 100-500 | 65-80 | 1 hour | |
| Compound 1 | PSNL (Mouse) | Oral | 500 | ~60-70 | N/A | |
| Compound 2 | PSNL (Mouse) | Oral | 500 | ~60-70 | N/A | |
| TT-232 | PSNL (Rat) | i.p. | 10-100 | Dose-dependent reversal | N/A | |
| J-2156 | Sciatic Nerve Ligation (Rat) | i.p. | N/A | Inhibition of hyperalgesia | N/A | |
| Consomatin Fj1 | Neuropathic Pain (Mouse) | Peripheral | N/A | Analgesia | N/A |
Table 3: In Vivo Efficacy of SSTR4 Agonists in Inflammatory Pain Models
| Compound | Animal Model | Route of Admin. | Dose (µg/kg) | Endpoint Measured | Effect | Reference |
| Compound 1 | RTX-induced (Mouse) | Oral | 500 | Thermal allodynia, Mechanical hyperalgesia | Significant decrease | |
| J-2156 | Formalin Test (Rat) | i.p. | N/A | Nocifensive behavior (Phase 2) | Inhibition | |
| J-2156 | Adjuvant-induced Arthritis (Rat) | i.p. | N/A | Mechanical allodynia | Inhibition |
Conclusion
The protocols and data presented herein provide a framework for the in vivo evaluation of SSTR4 agonists. The use of standardized and well-characterized animal models, coupled with objective behavioral assessments, is crucial for determining the therapeutic potential of these compounds. The promising results from preclinical studies highlight the potential of SSTR4 agonism as a novel therapeutic strategy for the treatment of chronic pain and inflammation. Further research, including pharmacokinetic and toxicological studies, will be necessary to advance these promising candidates into clinical development.
References
- 1. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SSTR4 Agonist Application in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The somatostatin receptor subtype 4 (SSTR4) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including chronic pain, depression, and Alzheimer's disease.[1][2][3][4] SSTR4 is highly expressed in key regions of the central nervous system (CNS) such as the hippocampus, cerebral cortex, and amygdala.[5] Its activation by specific agonists has been shown to modulate neuronal excitability and signaling pathways, making it a focal point for neuroscience research and drug development. These application notes provide detailed protocols for the use of SSTR4 agonists in primary neuron cultures, a critical in vitro model for studying neuronal function and pharmacology.
Data Presentation
Table 1: In Vitro Efficacy of Various SSTR4 Agonists
| Compound | Cell Type | Assay | EC50 (nM) | Maximal Activation (%) | Reference |
| C1 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 37 | 218.2 ± 36.5 | |
| C2 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 66 | 203 ± 30.8 | |
| C3 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 149 | 189 ± 36.3 | |
| C4 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 70 | 177.3 ± 32.9 | |
| Compound 1 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 75 | 242.7 ± 26 | |
| Compound 2 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 28 | 213 ± 9 | |
| Compound 3 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 16 | 220 ± 7 | |
| Compound 4 | CHO (SSTR4 expressing) | [³⁵S]GTPγS binding | 24 | 228.7 ± 9 |
Signaling Pathways
Activation of SSTR4 by an agonist initiates a cascade of intracellular events. SSTR4 is primarily coupled to the Gi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, SSTR4 activation can stimulate the mitogen-activated protein (MAP) kinase pathway and lead to the release of arachidonic acid. In neurons, a key mechanism of action is the modulation of ion channels. SSTR4 activation can lead to the Gβγ-mediated activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. Additionally, SSTR4 agonists have been shown to augment the M-current, a non-inactivating potassium current, which also contributes to decreased neuronal firing rates.
Caption: SSTR4 agonist signaling pathway in neurons.
Experimental Protocols
1. Primary Neuron Culture
This protocol is a general guideline for establishing primary hippocampal or cortical neuron cultures. Optimization may be required based on the specific neuronal population and research question.
-
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E15-E18)
-
Hibernate-E medium (for dissection)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare poly-lysine coated plates/coverslips by incubating with 50 µg/mL poly-lysine solution overnight at 37°C, followed by washing with sterile water.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic hippocampi or cortices in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with a papain solution at 37°C for a recommended time (typically 15-30 minutes) to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells/cm²) on the coated plates/coverslips.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a partial media change every 3-4 days.
-
2. SSTR4 Agonist Treatment and Functional Assays
-
Materials:
-
SSTR4 agonist of choice (e.g., J-2156, NNC 26-9100)
-
Primary neuron cultures (cultured for at least 7-14 days in vitro to allow for maturation)
-
Appropriate assay reagents (e.g., for electrophysiology, calcium imaging, or protein analysis)
-
-
Procedure for Agonist Application:
-
Prepare a stock solution of the SSTR4 agonist in a suitable solvent (e.g., DMSO or sterile water).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed Neurobasal medium.
-
Remove a portion of the culture medium from the neurons and replace it with the medium containing the SSTR4 agonist.
-
Incubate for the desired period, which can range from minutes for acute effects (e.g., electrophysiology) to hours or days for studying changes in gene expression or protein levels.
-
-
Recommended Functional Assays:
-
Electrophysiology (Patch-Clamp): To measure changes in neuronal excitability, membrane potential, and ion channel activity (e.g., M-current).
-
Prepare artificial cerebrospinal fluid (aCSF) for recordings.
-
Transfer a coverslip with cultured neurons to the recording chamber on a microscope.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
After establishing a stable baseline, perfuse the SSTR4 agonist into the recording chamber.
-
Record changes in firing rate, resting membrane potential, and specific currents like the M-current.
-
-
Immunocytochemistry: To visualize changes in protein expression or localization (e.g., neuronal markers, signaling proteins).
-
Fix the treated and control neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with a primary antibody against the protein of interest.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Western Blotting: To quantify changes in the expression levels of specific proteins.
-
Lyse the treated and control neurons to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the protein of interest.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Caption: General experimental workflow for SSTR4 agonist studies.
Troubleshooting and Considerations
-
Neuronal Health: Ensure the primary neuron cultures are healthy and have developed mature processes before agonist treatment. Poor neuronal health can lead to inconsistent results.
-
Agonist Solubility and Stability: Verify the solubility and stability of the SSTR4 agonist in the culture medium. Some compounds may require specific solvents or may degrade over time.
-
Off-Target Effects: At higher concentrations, some agonists may exhibit off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range and consider using SSTR4 knockout/knockdown models as controls if available.
-
Data Interpretation: The effects of SSTR4 activation can be cell-type specific. It is important to characterize the neuronal population being studied (e.g., glutamatergic vs. GABAergic) to properly interpret the results.
These application notes and protocols provide a framework for investigating the role of SSTR4 agonists in primary neuron cultures. By following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of SSTR4 signaling and its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SSTR4 Agonist In Vitro Troubleshooting
This guide provides troubleshooting assistance for researchers encountering a lack of efficacy with Somatostatin Receptor Type 4 (SSTR4) agonists in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My selective SSTR4 agonist shows no activity in our primary functional assay, a cAMP inhibition assay. What is the most likely cause?
A lack of response in a cAMP assay can stem from multiple sources, broadly categorized into issues with the cell system, the agonist compound, or the assay protocol itself. A primary step is to confirm that the SSTR4 receptor is expressed and functionally coupled to the Gi signaling pathway in your chosen cell line. The agonist's stability, solubility, and concentration should also be verified. Finally, the assay conditions, such as the concentration of forskolin used to stimulate cAMP production, must be optimized for your specific cell system.
Q2: How can I confirm that my cells are expressing functional SSTR4 receptors?
Receptor expression and functionality should be confirmed using orthogonal methods:
-
Confirm Receptor Presence: Verify SSTR4 expression at the protein level using Western Blot, Flow Cytometry (if using a tagged receptor), or immunocytochemistry.
-
Confirm Ligand Binding: Perform a radioligand binding assay using a known SSTR4 ligand (e.g., ¹²⁵I-labeled somatostatin) to compete with your unlabeled agonist.[1] This will determine if your agonist binds to the receptor and establish its binding affinity (Ki).
-
Use a Positive Control Agonist: Test a well-characterized SSTR4 agonist, such as J-2156 or the endogenous ligand somatostatin-14, in your functional assay.[2] A response from the control agonist confirms the entire system (receptor, G-protein coupling, and assay readout) is functional.
Q3: We've confirmed receptor expression, and our positive control agonist works. Why is our test agonist still inactive in the cAMP assay?
If the system is validated, consider these possibilities:
-
Biased Agonism: Your agonist may be a "biased agonist," meaning it activates a different signaling pathway than the canonical Gi-cAMP inhibition pathway. SSTR4 can also couple to other pathways, such as the MAPK/ERK pathway.[3][4] It is recommended to test for ERK1/2 phosphorylation. Some novel SSTR4 agonists are specifically designed to not induce β-arrestin activation.
-
Compound-Specific Issues: Verify the identity, purity, and integrity of your agonist compound via analytical methods like LC-MS or NMR. Ensure it is fully dissolved in a vehicle compatible with your cell culture medium and that the final vehicle concentration is not cytotoxic.
-
Incorrect Concentration Range: The agonist may be less potent than anticipated. It is crucial to perform a wide dose-response curve (e.g., from 1 pM to 10 µM) to ensure you are testing within the active concentration range.
Q4: Could receptor desensitization or internalization be the reason for the lack of response?
This is less likely for SSTR4 compared to other somatostatin receptor subtypes. SSTR4 is known to be uniquely resistant to rapid agonist-induced internalization and desensitization. While co-activation with other receptors, like the δ-opioid receptor, can induce trafficking, SSTR4 on its own tends to mediate long-lasting signaling. Therefore, desensitization is not a primary suspect for an initial lack of response but could be a factor in long-term stimulation experiments.
Q5: We are using a cell line that was engineered to overexpress SSTR4. Are there any specific issues associated with such systems?
Heterologous expression systems like CHO-K1 or HEK293 cells are common but have potential pitfalls.
-
G-Protein Availability: Ensure the cell line expresses sufficient endogenous Gi/o proteins to couple with the overexpressed receptors. Some commercially available cell lines are co-engineered to express high levels of Gαi.
-
Endogenous Receptors: The parental cell line (e.g., HEK293) may express other endogenous GPCRs that could interfere with your assay.
-
Receptor Conformation: Overexpression can sometimes lead to misfolded or improperly trafficked receptors. Verifying surface expression via Flow Cytometry with an N-terminally tagged receptor is recommended.
Troubleshooting Workflow & Data Interpretation
If you are observing no effect, follow the workflow outlined below. The accompanying table provides a sample data set to help interpret your troubleshooting results.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot the lack of an SSTR4 agonist effect.
Summary of Troubleshooting Data
This table shows hypothetical results from key troubleshooting experiments for a test agonist compared to a positive control.
| Experiment | Metric | Positive Control (Somatostatin-14) | Test Agonist | Interpretation of Test Agonist Result |
| Receptor Binding | Kᵢ (nM) | 1.5 | 5.2 | The agonist binds to the SSTR4 receptor with high affinity. |
| cAMP Assay | EC₅₀ (nM) | 5.3 | No Response | The agonist does not inhibit adenylyl cyclase via the Gi pathway. |
| pERK1/2 Assay | EC₅₀ (nM) | 25.0 | 15.8 | The agonist activates the MAPK/ERK signaling pathway. |
| Conclusion | The test agonist is a biased agonist , selectively activating the MAPK/ERK pathway over the cAMP pathway. |
Key Experimental Protocols
Protocol 1: SSTR4 Receptor Expression Verification by Western Blot
-
Cell Lysis:
-
Culture CHO-K1 or HEK293 cells stably expressing SSTR4 to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. Include a lane for untransfected parental cells as a negative control.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against SSTR4 (or an epitope tag like FLAG if the receptor is tagged) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A band of the correct molecular weight should be present in the SSTR4-expressing cells but not in the parental control.
-
Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cAMP.
-
Cell Plating:
-
Seed SSTR4-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Agonist Preparation and Stimulation:
-
Prepare serial dilutions of your test agonist and a positive control agonist (e.g., Somatostatin-14) in stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
Aspirate the culture medium from the cells.
-
Add the agonist dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
cAMP Stimulation:
-
Add a pre-determined concentration of forskolin (e.g., 1-10 µM, optimized to produce ~80% of maximal response) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Aspirate the buffer and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Measure the cAMP levels.
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 3: ERK1/2 Phosphorylation Assay by Western Blot
This assay detects the activation of the MAPK/ERK pathway.
-
Cell Culture and Starvation:
-
Plate SSTR4-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal ERK1/2 phosphorylation.
-
-
Agonist Stimulation:
-
Treat cells with various concentrations of the SSTR4 agonist for a range of times (a time-course of 2, 5, 10, 15, and 30 minutes is recommended to find the peak response).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Perform protein quantification, SDS-PAGE, and membrane transfer as described in Protocol 1.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Following detection of p-ERK, the membrane can be stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the fold-change in this ratio relative to the untreated control against agonist concentration to determine the EC₅₀.
-
SSTR4 Signaling Pathways & Experimental Workflow
The following diagrams illustrate the key signaling pathways of SSTR4 and a typical experimental workflow for agonist characterization.
Caption: Canonical (cAMP) and non-canonical (MAPK/ERK) signaling pathways for SSTR4.
Caption: A standard experimental workflow for characterizing a novel SSTR4 agonist.
References
- 1. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 3. Distribution, Targeting, and Internalization of the sst4 Somatostatin Receptor in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SSTR4 Agonist 2 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SSTR4 agonist 2 for various experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is SSTR4 and why is it a target for drug development?
Somatostatin receptor 4 (SSTR4) is a G protein-coupled receptor (GPCR) that belongs to the somatostatin receptor family.[1] It is activated by the endogenous peptide hormone somatostatin. SSTR4 is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This receptor is a promising therapeutic target, particularly for the treatment of pain and inflammation, as its activation has been shown to produce analgesic effects.[3][4]
Q2: What are the key signaling pathways activated by SSTR4 agonists?
The primary signaling pathway activated by SSTR4 agonists involves the inhibition of adenylyl cyclase through the Gi alpha subunit, leading to a reduction in cAMP production.[2] Additionally, SSTR4 activation can modulate the activity of mitogen-activated protein kinases (MAPK). Some studies also suggest the involvement of the PI3 kinase/AKT/PAK1 signaling pathway in SSTR4-mediated cellular effects.
SSTR4 Signaling Pathways Diagram
Caption: SSTR4 agonist binding activates Gi/o proteins, inhibiting cAMP and modulating MAPK and PI3K pathways.
Q3: What is a typical effective concentration range for an SSTR4 agonist in in vitro experiments?
The optimal concentration of an SSTR4 agonist will vary depending on the specific compound, the cell type, and the functional assay being performed. However, based on published data for various SSTR4 agonists, a common concentration range to test is from 1 nanomolar (nM) to 10 micromolar (µM). For some potent agonists, concentrations in the picomolar to low nanomolar range may be effective. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific agonist and experimental conditions.
Quantitative Data Summary
The following tables summarize the potency (EC50) of various SSTR4 agonists from different in vitro functional assays. These values can serve as a starting point for designing your own experiments.
Table 1: EC50 Values of SSTR4 Agonists in G-Protein Activation ([³⁵S]GTPγS Binding) Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| Compound 1 (C1) | CHO | 37 | |
| Compound 2 (C2) | CHO | 66 | |
| Compound 3 (C3) | CHO | 149 | |
| Compound 4 (C4) | CHO | 70 | |
| Fj1 | HEK293 | 22 |
Table 2: EC50 Values of SSTR4 Agonists in β-Arrestin Recruitment Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| Agonist X | U2OS | >10,000 | Fictional Example |
| Agonist Y | CHO | 150 | Fictional Example |
Note: Data for β-arrestin assays with specific SSTR4 agonists is less commonly published. The table includes fictional examples to illustrate the data presentation. Some novel SSTR4 agonists have been shown to not induce β-arrestin recruitment, indicating biased agonism.
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
CHO or HEK293 cells stably expressing human SSTR4
-
Cell culture medium (e.g., DMEM/F12)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS
-
This compound
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture SSTR4-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a small volume of the same buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Assay:
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and varying concentrations of this compound.
-
Add the cell membrane preparation (typically 5-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from all values.
-
Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay to measure SSTR4 agonist-induced G-protein activation.
Troubleshooting Guide
Problem 1: Low signal or no response to the SSTR4 agonist.
| Possible Cause | Recommended Solution |
| Inactive Agonist | Verify the integrity and purity of the this compound. Prepare fresh stock solutions. |
| Low Receptor Expression | Confirm SSTR4 expression in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line with higher expression or re-transfecting your cells. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentrations of Mg²⁺ and GDP. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of your buffers are appropriate for the assay. |
Troubleshooting Workflow: Low Signal
Caption: A logical workflow for troubleshooting low signal in SSTR4 agonist experiments.
Problem 2: High background signal in the absence of agonist.
| Possible Cause | Recommended Solution |
| High Basal Receptor Activity | Some cell lines may exhibit high constitutive SSTR4 activity. Consider using a different cell line or pretreating with an inverse agonist to reduce basal signaling. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free of contaminants that might non-specifically activate G-proteins. |
| Insufficient GDP | GDP is necessary to keep G-proteins in an inactive state. Ensure the GDP concentration is optimal (typically 1-10 µM). |
| Non-specific Binding of [³⁵S]GTPγS | Increase the number of washes during the filtration step or include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
| Inconsistent Cell Density | Ensure uniform cell seeding density across all wells and plates. |
| Variability in Reagent Preparation | Prepare large batches of buffers and agonist dilutions to minimize variability between experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
References
SSTR4 Agonist Stability Technical Support Center
Welcome to the Technical Support Center for SSTR4 Agonist Stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Somatostatin Receptor 4 (SSTR4) agonists in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
I. Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with SSTR4 agonists.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Precipitate formation in stock solution upon thawing. | - Low solubility of the agonist in the chosen solvent at low temperatures. - Supersaturation of the stock solution. - Multiple freeze-thaw cycles promoting nucleation and precipitation. | - Immediate Action: Gently warm the solution to 37°C for 10-15 minutes and vortex or sonicate to redissolve the precipitate. - Preventative Measures: - Prepare stock solutions in an appropriate organic solvent like DMSO at a concentration that remains stable upon freezing. - Consider preparing a less concentrated stock solution if your experimental design allows. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| 2. Loss of biological activity over time in aqueous solution. | - Chemical Degradation: Hydrolysis, oxidation, or deamidation of the agonist, particularly for peptide-based compounds. - Physical Instability: Aggregation or adsorption to container surfaces. | - Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term). Protect from light if the compound is light-sensitive. - Optimize Buffer Conditions: Conduct a pH stability study to determine the optimal pH range for your agonist. Generally, a slightly acidic pH (around 4-5) can minimize hydrolysis and deamidation for peptides.[1][2][3][4][5] - Use Additives: Consider adding excipients such as antioxidants (e.g., methionine) to prevent oxidation or surfactants (e.g., polysorbate 80) to reduce adsorption. - Material of Container: Use low-protein-binding tubes and vials to minimize surface adsorption. |
| 3. Inconsistent results between experimental repeats. | - Inaccurate Concentration: Degradation of the stock or working solutions leading to a lower effective concentration. - Variability in Solution Preparation: Inconsistent dissolution or dilution of the agonist. | - Quantify Agonist Concentration: Use a stability-indicating analytical method, such as RP-HPLC, to confirm the concentration of the active agonist before each experiment. - Standardize Protocols: Ensure consistent solution preparation procedures, including solvent, temperature, and mixing time. Prepare fresh working solutions for each experiment from a properly stored stock. |
| 4. Appearance of new peaks in HPLC chromatogram. | - Degradation Products: The new peaks likely represent impurities or products of chemical degradation. | - Characterize Degradants: Use LC-MS to identify the mass of the new peaks and infer potential degradation pathways (e.g., a +16 Da shift may indicate oxidation). - Perform Forced Degradation Studies: Intentionally degrade the agonist under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help in developing a stability-indicating method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues for peptide-based SSTR4 agonists in solution?
A1: Peptide-based SSTR4 agonists are susceptible to several degradation pathways in aqueous solutions:
-
Hydrolysis: Cleavage of peptide bonds, which is often catalyzed by acidic or basic conditions.
-
Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to aspartic acid and glutamic acid, respectively. This process is pH-dependent and generally faster at neutral to alkaline pH.
-
Oxidation: Modification of susceptible amino acid residues, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), in the presence of oxygen or oxidizing agents.
-
Aggregation: Formation of soluble or insoluble aggregates, which can lead to loss of activity and potential immunogenicity.
-
Adsorption: Binding of the peptide to the surface of storage containers, leading to a decrease in the effective concentration.
Q2: What is the recommended solvent and storage temperature for SSTR4 agonist stock solutions?
A2: For many non-peptide and peptide SSTR4 agonists, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. These stock solutions are typically stored at -20°C or -80°C for long-term stability. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific recommendations for your particular agonist.
Q3: How does pH affect the stability of SSTR4 agonists in solution?
A3: The pH of the solution is a critical factor influencing the stability of SSTR4 agonists, especially those with a peptide structure. The rate of hydrolysis and deamidation is highly pH-dependent. For many peptides, maximum stability is often observed in a slightly acidic pH range (e.g., pH 4-5). It is highly recommended to perform a pH-rate stability study to determine the optimal pH for your specific agonist.
Q4: What is a stability-indicating analytical method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For SSTR4 agonist stability studies, a stability-indicating HPLC method is essential to distinguish the active agonist from any degradants that may form over time, ensuring an accurate assessment of its stability.
Q5: How can I minimize oxidation of my SSTR4 agonist in solution?
A5: To minimize oxidation, you can take the following precautions:
-
Use high-purity solvents and degas buffers to remove dissolved oxygen.
-
Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions.
-
Add antioxidants such as methionine, ascorbic acid, or sodium thiosulfate to the formulation.
-
Use chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation reactions.
-
Protect solutions from light , as light can promote photo-oxidation.
III. Quantitative Data on Stability
While comprehensive stability data for a wide range of specific SSTR4 agonists is not publicly available, the following tables summarize stability data for somatostatin and its analogs, which can serve as a useful guide. It is crucial to perform stability studies for your specific SSTR4 agonist as stability is compound-dependent.
Table 1: pH-Dependent Degradation of Somatostatin Analogs in Aqueous Solution
| Compound | pH | Buffer | Temperature (°C) | Half-life (t½) |
| Somatostatin | 3.7 | Acetate | 25 | Optimal Stability |
| Somatostatin | >7 | Phosphate | 25 | Accelerated Degradation |
| Octastatin | 4.0 | Acetate | 20 | > 84 days (t90%) |
| Octastatin | 4.0 | Glutamate | 20 | Good Stability |
| Octastatin | >6 | Phosphate | 20 | Increased Degradation |
| Octreotide | 4.0 | Acetate | Not Specified | Favorable Stability |
Data compiled from studies on somatostatin and its analogs.
Table 2: Influence of Buffer Type on Somatostatin Analog Stability
| Compound | Buffer | pH | Effect on Stability |
| Somatostatin | Acetate | 3.7 | Favorable |
| Somatostatin | Phosphate | >7 | Detrimental |
| Octastatin | Acetate | 4.0 | Favorable |
| Octastatin | Glutamate | 4.0 | Favorable |
| Octastatin | Citrate | 4.0 | Increased Degradation |
| Octastatin | Phosphate | 4.0 | Increased Degradation |
Data compiled from studies on somatostatin and its analogs.
IV. Experimental Protocols
Protocol 1: pH-Rate Stability Study
Objective: To determine the pH of maximum stability for an SSTR4 agonist in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 3 to 8 (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Sample Preparation: Dissolve the SSTR4 agonist in each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubation: Aliquot the samples into sealed, low-binding vials and incubate them at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation. Include a control sample stored at -20°C.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Analysis: Analyze the concentration of the remaining intact agonist in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the agonist concentration versus time. The degradation rate constant (k) is the negative of the slope. Plot the log(k) values against pH to generate a pH-rate profile and identify the pH of minimum degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the SSTR4 agonist in a suitable solvent.
-
Stress Conditions: Expose the agonist to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid agonist at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using an HPLC-UV/DAD and LC-MS system.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Use the mass spectrometry data to determine the mass-to-charge ratio of the degradation products and propose their structures.
-
Assess the peak purity of the parent agonist peak in the stressed samples to confirm the specificity of the analytical method.
-
V. Visualization of SSTR4 Signaling Pathway and Experimental Workflows
SSTR4 Signaling Pathway
Caption: SSTR4 agonist binding activates Gαi/o, inhibiting adenylyl cyclase and modulating ion channels.
Experimental Workflow for Stability Testing
Caption: Workflow for comprehensive stability assessment of SSTR4 agonists.
Troubleshooting Logic for Loss of Activity
Caption: A logical approach to troubleshooting the loss of SSTR4 agonist activity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. biorxiv.org [biorxiv.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
troubleshooting SSTR4 agonist 2 off-target effects
Welcome to the technical support center for SSTR4 Agonist 2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our in vivo/in vitro model that doesn't align with known SSTR4 biology. Could this be an off-target effect of this compound?
A1: It is certainly possible. While this compound is designed for high selectivity, off-target interactions are a potential cause of unexpected biological responses.[1] The five somatostatin receptor subtypes (SSTR1-5) share sequence homology and similar ligand-binding surfaces, making cross-reactivity a primary concern.[2] The first step is to systematically determine if the effect is mediated by another SSTR subtype or a completely unrelated receptor.
Q2: What are the most likely off-targets for a novel SSTR4 agonist?
A2: The most probable off-targets are the other somatostatin receptor subtypes, particularly SSTR1, which shares the highest sequence identity with SSTR4 within its subfamily.[2][3] Depending on the chemical scaffold of the agonist (e.g., peptide-based or small molecule), interactions with other G-protein coupled receptors (GPCRs) that recognize similar ligands are also possible.[4] For example, some peptide-based agonists may have liabilities at other peptide receptors. A broad receptor screening panel is the most effective way to identify unanticipated interactions.
Q3: How can I experimentally confirm that the observed effect is due to SSTR4 activation and not an off-target?
A3: To confirm on-target activity, you should conduct experiments to demonstrate that the effect is blocked by a selective SSTR4 antagonist. If a selective antagonist is not available, using a non-selective somatostatin receptor antagonist can also be informative. Additionally, you can perform studies in cells or tissues that lack SSTR4 expression (e.g., using knockout models or cell lines with no endogenous SSTR4) to see if the effect persists. If the effect disappears with an antagonist or in the absence of the receptor, it is likely an on-target effect.
Q4: What is "functional selectivity" or "biased agonism," and could it explain our unexpected results?
A4: Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For instance, an agonist might strongly activate the G-protein signaling pathway (leading to cAMP inhibition) but weakly recruit β-arrestin, or vice-versa. This can lead to different physiological outcomes compared to the endogenous ligand, somatostatin. If your assay measures a downstream event, an unexpected result could be due to the agonist biasing the SSTR4 receptor towards a less-characterized signaling cascade.
Q5: Our agonist shows high binding affinity for SSTR4 but low potency in our functional assay. What could be the issue?
A5: This discrepancy can arise from several factors. First, ensure the functional assay conditions are optimal; factors like cell type, receptor expression levels ("receptor reserve"), and incubation time can significantly impact measured potency. Second, this could be an indicator of partial agonism, where the compound binds with high affinity but is incapable of producing a maximal response. Finally, it could be a sign of biased agonism, where the chosen functional assay (e.g., cAMP reduction) does not capture the primary signaling pathway activated by your compound. Consider running an orthogonal assay, such as a β-arrestin recruitment assay, to explore other signaling possibilities.
Selectivity Profile of this compound (Illustrative Data)
To properly characterize this compound, its binding affinity (Kᵢ) and functional potency (EC₅₀) should be determined across all somatostatin receptor subtypes and a panel of other relevant GPCRs. The table below presents a hypothetical, ideal selectivity profile for a highly selective SSTR4 agonist.
| Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (cAMP EC₅₀, nM) |
| SSTR4 (On-Target) | 0.5 | 1.2 |
| SSTR1 | 85 | 250 |
| SSTR2 | >1000 | >10,000 |
| SSTR3 | >1000 | >10,000 |
| SSTR5 | 750 | >10,000 |
| Opioid Receptor (μ) | >10,000 | >10,000 |
| Dopamine Receptor (D2) | >10,000 | >10,000 |
Note: Lower values indicate higher affinity/potency. Data are for illustrative purposes only.
Visual Guides and Workflows
SSTR4 Signaling Pathways
Activation of SSTR4 by an agonist initiates multiple downstream signaling cascades, primarily through its coupling to pertussis toxin-sensitive Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK cascade.
Caption: Canonical SSTR4 signaling pathways initiated by agonist binding.
Experimental Workflow for Off-Target Identification
This workflow provides a systematic approach to investigating a suspected off-target effect.
Caption: A logical workflow for identifying and validating off-target effects.
Troubleshooting Logic Tree for Unexpected Functional Results
Use this decision tree to diagnose issues when experimental results are inconsistent or unexpected.
Caption: A decision tree for troubleshooting unexpected functional data.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for a target receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., SSTR4, SSTR1, etc.).
-
Radioligand specific for the target receptor (e.g., ¹²⁵I-Somatostatin-14).
-
This compound (test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber, pre-treated with PEI).
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, combine:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kₑ), and Binding Buffer.
-
Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a non-labeled, known ligand (e.g., 1 µM Somatostatin-14).
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gαᵢ-coupled receptor activation.
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with SSTR4).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Plate cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to the assay.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. Incubate for another 15-30 minutes.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Data Analysis:
-
Normalize the data to the response generated by forskolin alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, providing insight into an alternative signaling pathway and the potential for biased agonism.
Materials:
-
A cell line co-expressing the receptor of interest fused to a reporter fragment (e.g., luciferase or β-galactosidase fragment) and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter or Tango assay systems).
-
This compound.
-
Assay buffer and substrate for the reporter system.
-
Luminometer or appropriate plate reader.
Methodology:
-
Plate the engineered cells in a 96- or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the agonist dilutions to the cells.
-
Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Add the detection reagents/substrate according to the assay kit manufacturer's protocol.
-
Incubate to allow the signal to develop.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to a baseline (vehicle control) and a maximal response (saturating concentration of a known potent agonist).
-
Plot the percentage of maximal response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.
-
References
Technical Support Center: Enhancing SSTR4 Agonist 2 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of SSTR4 Agonist 2, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of peptide-based SSTR4 agonists like this compound?
The low oral bioavailability of peptide-based SSTR4 agonists is primarily due to two major physiological hurdles in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteases and peptidases found in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[1][2][3][4]
-
Poor Membrane Permeation: The intestinal epithelium acts as a significant barrier. Due to their typically large molecular weight, hydrophilicity, and number of hydrogen bond donors and acceptors, peptides like SSTR4 agonists exhibit poor passive diffusion across the lipid membranes of enterocytes (transcellular route).[1] The tight junctions between these cells also restrict the passage of larger molecules (paracellular route).
Q2: What are the main formulation strategies to overcome these barriers for this compound?
Several formulation strategies can be employed to protect this compound from degradation and enhance its absorption:
-
Enzyme Inhibitors: Co-administration of protease inhibitors such as aprotinin, bestatin, or puromycin can shield the agonist from enzymatic attack in the GI tract.
-
Permeation Enhancers: These agents, like sodium caprate or chitosan, transiently open the tight junctions between intestinal cells or disrupt the cell membrane to facilitate drug absorption.
-
Mucoadhesive Systems: Formulations using mucoadhesive polymers (e.g., chitosan) can prolong the residence time of the SSTR4 agonist at the absorption site, increasing the window for its uptake.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can encapsulate the peptide, protecting it from degradation and improving its absorption, sometimes via the lymphatic pathway which bypasses the first-pass metabolism in the liver.
-
Nanoparticle Carrier Systems: Encapsulating the SSTR4 agonist in nanoparticles made from polymers like PLGA can protect it from the harsh GI environment and allow for controlled release.
Q3: Can chemical modification of this compound improve its bioavailability?
Yes, chemical modification is a powerful strategy:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the size of the agonist, protecting it from enzymatic degradation and improving its pharmacokinetic profile.
-
Lipidation: Conjugating fatty acids to the peptide can increase its lipophilicity, thereby enhancing its ability to cross the intestinal membrane.
-
Prodrugs: Modifying the SSTR4 agonist into a prodrug can improve its absorption characteristics. The modification is later cleaved in the body to release the active agonist.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at specific positions can increase resistance to enzymatic degradation.
Troubleshooting Guide
Issue: Low and variable oral bioavailability of this compound in preclinical animal models.
This is a common challenge in peptide drug development. The following steps can help troubleshoot this issue.
Logical Flow for Troubleshooting Low Bioavailability
Caption: A flowchart for troubleshooting low oral bioavailability of peptide-based drugs.
Quantitative Data Summary
The following tables summarize publicly available bioavailability data for select SSTR4 agonists and the impact of different enhancement strategies on peptide drugs in general.
Table 1: Oral Bioavailability of Select SSTR4 Agonists
| Compound | Species | Oral Bioavailability (%) | Dose | Notes | Reference |
| Patented Agonist | Rat (SD) | 43.93 | 10 mg/kg | A novel SSTR4 agonist for pain treatment. | |
| LY3556050 | Human | Data not specified, but orally active | 200-600 mg BID | A selective and potent SSTR4 agonist evaluated in a Phase 2 clinical trial for diabetic neuropathic pain. | |
| Novel Pyrrolo-pyrimidine Agonists | Mouse | Orally active, specific % not stated | 100-500 µg/kg | Demonstrated anti-hyperalgesic effects after a single oral administration. |
Table 2: Examples of Bioavailability Enhancement Strategies for Peptides
| Strategy | Peptide Example | Enhancement | Reference |
| Co-administration with citric acid | Salmon Calcitonin | Reduced trypsin activity and enhanced bioavailability. | |
| Formulation with Chitosan-EDTA conjugates | Peptide drugs | Inhibited enzymatic degradation and greatly enhanced oral bioavailability. | |
| Hydrophobic Ion Pairing with Bile Salts | Insulin | Improved glycaemic control in rats, indicating enhanced absorption. | |
| Nanosuspension | Sotorasib | Significantly increased Cmax and systemic exposure in animal models. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Stability in Simulated GI Fluids
Objective: To determine the stability of this compound in the presence of digestive enzymes.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF): 0.1N HCl, pH 1.2, with pepsin.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8, with pancreatin.
-
HPLC system with a suitable column for peptide analysis.
-
Incubator/shaker at 37°C.
Methodology:
-
Prepare stock solutions of this compound in an appropriate solvent.
-
Add a known concentration of this compound to both SGF and SIF to initiate the assay.
-
Incubate the solutions at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately quench the enzymatic reaction by adding a suitable agent (e.g., by changing pH or adding a specific inhibitor).
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of intact this compound.
-
Calculate the percentage of agonist remaining at each time point to determine its degradation profile.
Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for assessing the in vitro stability of this compound.
Protocol 2: In Vitro Permeability Assessment using the PAMPA Model
Objective: To evaluate the passive permeability of this compound across an artificial membrane, predicting its transcellular absorption potential.
Materials:
-
PAMPA (Parallel Artificial Membrane Permeability Assay) plate system (a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution).
-
This compound.
-
Phosphate-buffered saline (PBS) at pH 7.4 (acceptor solution) and a suitable buffer at a relevant GI pH for the donor solution.
-
Plate reader for quantification (e.g., UV-Vis or fluorescence).
Methodology:
-
Prepare a solution of this compound in the donor buffer.
-
Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Coat the filter of the donor plate with the artificial lipid membrane solution (e.g., lecithin in dodecane).
-
Add the this compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a plate reader.
-
Calculate the effective permeability (Pe) of the compound.
Signaling Pathway
SSTR4 Signaling Pathway
Activation of the Somatostatin Receptor 4 (SSTR4), a G-protein coupled receptor (GPCR), by an agonist like this compound, primarily initiates an inhibitory signaling cascade. The receptor couples to inhibitory G-proteins (Gi/o).
References
SSTR4 agonist 2 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Somatostatin Receptor 4 (SSTR4) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by SSTR4 agonists?
SSTR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, SSTR4 activation can lead to the modulation of other signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade and the release of arachidonic acid.[2] Some evidence also suggests that SSTR4 may influence ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.[4]
Q2: What are the common sources of experimental variability when working with SSTR4 agonists?
Experimental variability in SSTR4 agonist assays can arise from several factors:
-
Cell-based factors: Cell line authenticity, passage number, receptor expression levels, and overall cell health can significantly impact results.
-
Agonist-related issues: Purity, solubility, and stability of the SSTR4 agonist are critical. Peptide agonists, in particular, can be susceptible to degradation.
-
Assay conditions: Variations in buffer composition, incubation times, temperature, and the specific reagents used (e.g., forskolin concentration in cAMP assays) can lead to inconsistent data.
-
Receptor pharmacology: SSTR4 can exhibit biased agonism, where different agonists stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others. Furthermore, the presence of other somatostatin receptor subtypes in the experimental system can lead to off-target effects if the agonist is not sufficiently selective.
-
Data analysis: The choice of data analysis methods and inappropriate curve fitting can lead to inaccurate determination of parameters like EC50 and Ki.
Q3: What is biased agonism and how does it affect SSTR4 agonist experiments?
Biased agonism, also known as functional selectivity, is a phenomenon where an agonist preferentially activates one signaling pathway over another downstream of the same receptor. For SSTR4, a biased agonist might, for example, potently inhibit cAMP production (a G protein-mediated event) but be less effective at recruiting β-arrestin. This can lead to variability in experimental outcomes depending on the specific endpoint being measured. It is crucial to characterize SSTR4 agonists across multiple functional assays to fully understand their signaling profile.
Q4: How can I ensure the selectivity of my SSTR4 agonist?
Ensuring agonist selectivity is crucial, as the five somatostatin receptor subtypes share significant sequence homology. To confirm selectivity, it is recommended to:
-
Test against all SSTR subtypes: Profile the agonist's activity against all five human somatostatin receptors (SSTR1-5) in parallel assays.
-
Use selective antagonists: Employ well-characterized selective antagonists for other SSTR subtypes to block potential off-target effects.
-
Consult literature data: Refer to published studies for the selectivity profile of the specific agonist being used. For example, the small molecule agonist J-2156 is reported to be highly selective for SSTR4 over other subtypes.
Troubleshooting Guides
cAMP Assays
Problem: High basal cAMP levels in the absence of an agonist.
| Possible Cause | Solution |
| Constitutive receptor activity: High receptor expression levels can lead to agonist-independent signaling. | Use a cell line with lower or inducible SSTR4 expression. |
| Cell stress: Suboptimal cell culture conditions can elevate basal cAMP. | Ensure proper cell culture maintenance, including appropriate media, serum, and incubator conditions. Avoid over-confluency. |
| Phosphodiesterase (PDE) inhibitor issues: The PDE inhibitor (e.g., IBMX) concentration may be too high. | Titrate the PDE inhibitor to the lowest effective concentration that provides a sufficient assay window. |
Problem: Weak or no inhibition of forskolin-stimulated cAMP by the SSTR4 agonist.
| Possible Cause | Solution |
| Low receptor expression or function: The cell line may not have sufficient functional SSTR4. | Verify SSTR4 expression via qPCR or Western blot. Use a positive control agonist with known potency and efficacy. |
| Suboptimal forskolin concentration: The forskolin concentration may be too high, making it difficult to observe inhibition. | Perform a forskolin dose-response curve and use a concentration that yields approximately 80% of the maximal response (EC80). |
| Agonist degradation or insolubility: The agonist may have degraded or precipitated out of solution. | Prepare fresh agonist solutions. Verify solubility in the assay buffer. For peptide agonists, use appropriate storage conditions. |
| Incorrect assay buffer: Buffer components may interfere with the assay. | Ensure the buffer composition is optimized for the specific cAMP assay kit being used. |
[³⁵S]GTPγS Binding Assays
Problem: High non-specific binding of [³⁵S]GTPγS.
| Possible Cause | Solution |
| Suboptimal assay buffer: Incorrect concentrations of Mg²⁺, GDP, or NaCl can increase non-specific binding. | Optimize the concentrations of these components. Typically, higher GDP concentrations can reduce basal [³⁵S]GTPγS binding. |
| Poor membrane quality: Damaged or improperly prepared cell membranes can expose non-receptor binding sites. | Ensure proper membrane preparation techniques and store membranes at -80°C in appropriate buffers. |
| Filter binding issues: The radioligand may be binding to the filter plates. | Pre-soak filter plates in wash buffer or a solution of bovine serum albumin (BSA) to block non-specific sites. |
Problem: Low signal-to-noise ratio.
| Possible Cause | Solution |
| Low receptor-G protein coupling efficiency: The cell line may have low levels of Gi/o proteins. | Consider using a cell line with higher endogenous Gi/o expression or co-transfect with G protein subunits. |
| Insufficient agonist stimulation time: The incubation time may not be sufficient to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time for agonist stimulation. |
| High basal activity: High agonist-independent G protein activation can mask the agonist-induced signal. | Optimize the GDP concentration to reduce basal signaling without significantly affecting the agonist response. |
β-Arrestin Recruitment Assays
Problem: No or weak β-arrestin recruitment signal.
| Possible Cause | Solution |
| SSTR4 does not recruit β-arrestin efficiently: Some GPCRs are poor recruiters of β-arrestin. | Confirm that SSTR4 is expected to recruit β-arrestin in your cell system. Use a positive control GPCR known to robustly recruit β-arrestin. |
| Biased agonism: The SSTR4 agonist may be G protein-biased and a poor inducer of β-arrestin recruitment. | Test a different SSTR4 agonist with a known β-arrestin recruitment profile. |
| Suboptimal assay conditions: Cell density, reagent concentrations, and incubation times can affect the signal. | Optimize these parameters according to the assay manufacturer's instructions. |
| Steric hindrance from tags: If using tagged proteins (e.g., in BRET or FRET assays), the tags may interfere with the interaction. | Test different tag positions or use an assay that does not require receptor tagging. |
Quantitative Data
Table 1: Potency (EC₅₀) of Selected SSTR4 Agonists in Functional Assays
| Agonist | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| Consomatin Fj1 | β-arrestin recruitment | HEK293 | 22 | |
| Consomatin Fj1 | G protein dissociation | HEK293 | 6.0 | |
| J-2156 | [³⁵S]GTPγS binding | CHO-K1 (human SSTR4) | 92 | |
| Compound 1 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO (sst₄-expressing) | 37 | |
| Compound 2 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO (sst₄-expressing) | 66 | |
| Compound 3 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO (sst₄-expressing) | 149 | |
| Compound 4 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO (sst₄-expressing) | 70 | |
| Somatostatin-28 | LANCE® cAMP assay | CHO-K1 (human SSTR4) | 0.44 | |
| L-803,087 | LANCE® cAMP assay | CHO-K1 (human SSTR4) | 0.41 |
Table 2: Binding Affinity (Ki) and Selectivity of SSTR4 Agonists
| Agonist | Receptor Subtype | Ki (nM) | Selectivity (fold vs SSTR4) | Reference |
| J-2156 | SSTR4 | - | - | |
| SSTR1 | - | ~360 | ||
| SSTR5 | - | ~390 | ||
| TT-232 | SSTR4 | - | - | |
| SSTR1 | - | 6.5 |
Note: Ki values are often determined through competitive binding assays and can vary depending on the radioligand and experimental conditions used.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of forskolin-stimulated cAMP production by an SSTR4 agonist.
-
Cell Culture: Culture CHO-K1 cells stably expressing human SSTR4 in Ham's F-12 medium supplemented with 10% FBS.
-
Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,500 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the SSTR4 agonist in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
Agonist Stimulation: Add the agonist dilutions to the cells.
-
Forskolin Stimulation: Add forskolin to a final concentration that elicits approximately 80% of its maximal response (e.g., 10 µM).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol provides a general workflow for a [³⁵S]GTPγS binding assay using cell membranes.
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing SSTR4.
-
Assay Setup: In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), the SSTR4 agonist at various concentrations, and GDP.
-
Membrane Addition: Add the membrane suspension to each well.
-
Pre-incubation: Pre-incubate the plate to allow the agonist to bind to the receptors.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate with gentle shaking to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.
Protocol 3: β-Arrestin Recruitment Assay
This protocol describes a general procedure for a cell-based β-arrestin recruitment assay, such as the PathHunter® assay.
-
Cell Plating: Plate PathHunter® SSTR4 CHO-K1 β-Arrestin cells in the provided assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the SSTR4 agonist to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC₅₀ value.
Visualizations
Caption: SSTR4 agonist signaling pathways.
Caption: Workflow for a cAMP inhibition assay.
Caption: Troubleshooting logic for experimental variability.
References
- 1. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
minimizing toxicity of SSTR4 agonist 2 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SSTR4 agonist 2. The information is designed to help minimize potential in vivo toxicity and address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4). It is identified as compound 107 in patent WO2014184275A1 and can be sourced from suppliers like MedChemExpress (CAS 1638589-52-2).[1][2] Its primary mechanism of action involves the activation of SSTR4, which is known to inhibit nociceptive and inflammatory processes.[1][2]
Q2: What is the primary signaling pathway activated by SSTR4 agonists?
A2: SSTR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[3] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Beyond cAMP inhibition, SSTR4 activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade and modulate ion channel activity, such as increasing K+ currents.
Q3: What are the potential in vivo toxicities associated with SSTR4 agonists?
A3: Preclinical studies with various SSTR4 agonists like J-2156 and TT-232 have generally shown them to be well-tolerated. However, clinical trial data for the SSTR4 agonist LY3556050 (mazisotine) have identified several treatment-emergent adverse events. The most commonly reported side effects, which were generally mild to moderate in severity, include:
-
Gastrointestinal: Diarrhea, constipation, and nausea.
-
Metabolic: Increased anion gap.
-
Neurological: Dizziness and fatigue.
-
General: Headache.
It is important to note that specific preclinical toxicology data, such as the LD50 or target organ toxicities for this compound, are not publicly available. Therefore, researchers should proceed with caution and conduct appropriate safety assessments.
Q4: How can I minimize potential central nervous system (CNS) side effects?
A4: SSTR4 is expressed in the central nervous system, including the hippocampus, cerebral cortex, and other brain regions. To minimize the risk of CNS-related side effects, one strategy is to use peripherally-restricted SSTR4 agonists. These are molecules designed to have limited ability to cross the blood-brain barrier, thereby localizing their action to the peripheral nervous system where they can still exert analgesic and anti-inflammatory effects.
II. Troubleshooting In Vivo Experiments
This section provides guidance on common issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality | - Acute Toxicity: The administered dose may be too high. - Vehicle Toxicity: The vehicle used to dissolve or suspend the agonist may have its own toxic effects. - Improper Administration: Incorrect oral gavage technique can lead to aspiration or esophageal injury. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - If possible, find existing acute toxicity data (e.g., LD50) for structurally similar compounds. - Ensure the vehicle is well-tolerated at the administered volume. Run a vehicle-only control group. - Review and refine the oral gavage procedure to ensure proper technique. |
| Signs of gastrointestinal distress (e.g., diarrhea, constipation, reduced food intake) | - On-target SSTR4 effect: SSTRs are known to modulate gastrointestinal function. - Off-target effects: The agonist may be interacting with other receptors in the GI tract. | - Monitor food and water intake daily. - Reduce the dose to see if the effects are dose-dependent. - Consider co-administration with agents that can mitigate GI side effects, if this does not interfere with the study endpoints. |
| Neurological signs (e.g., sedation, dizziness, altered gait) | - CNS penetration: The agonist may be crossing the blood-brain barrier and acting on central SSTR4. - High dose: These effects may be more pronounced at higher concentrations. | - Carefully observe animals for any behavioral changes using a standardized observation checklist. - Lower the dose to determine if there is a dose-response relationship for these effects. - If CNS effects are undesirable, consider synthesizing or obtaining a peripherally-restricted analog. |
| Lack of efficacy | - Inadequate Dose: The administered dose may be too low to achieve a therapeutic effect. - Poor Bioavailability: The compound may have low oral absorption. - Compound Instability: The agonist may be unstable in the chosen vehicle or under the storage conditions. - Incorrect Dosing Regimen: The frequency of administration may not be optimal to maintain therapeutic concentrations. | - Perform a dose-response study to identify the effective dose range. - Conduct pharmacokinetic studies to determine the bioavailability and half-life of the agonist. - Verify the stability of the dosing formulation over the course of the experiment. - Adjust the dosing frequency based on the pharmacokinetic profile. |
III. Experimental Protocols
The following are generalized protocols for key in vivo experiments. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
A. Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats), single-sex (typically females)
-
Oral gavage needles appropriate for the animal size
-
Calibrated scale for animal weighing
-
Observation checklists
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle.
-
Dosing:
-
Start with a single animal at a dose expected to be tolerated (e.g., based on in vitro potency or data from similar compounds).
-
Administer the dose via oral gavage. The volume should not exceed 10 mL/kg for aqueous vehicles.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, respiratory rate, autonomic signs (e.g., salivation), and any abnormal behavior.
-
-
Dose Adjustment for Subsequent Animals:
-
If the animal survives, dose the next animal at a higher dose level.
-
If the animal dies, dose the next animal at a lower dose level.
-
-
Data Analysis: The results are used to estimate the LD50 and identify signs of toxicity.
B. Repeated-Dose 28-Day Oral Toxicity Study in Rodents
Objective: To evaluate the subacute toxicity of this compound following repeated daily oral administration for 28 days.
Materials:
-
This compound
-
Vehicle
-
Healthy, young adult rodents (e.g., Wistar rats), both sexes
-
Equipment for oral gavage
-
Metabolic cages for urine collection
-
Equipment for blood collection and analysis (hematology and clinical chemistry)
-
Pathology and histology equipment
Procedure:
-
Group Allocation: Randomly assign animals to at least three dose groups (low, medium, high) and a control group (vehicle only). Typically, 10 animals per sex per group.
-
Dosing: Administer the assigned dose of this compound or vehicle orally once daily for 28 consecutive days.
-
In-life Observations:
-
Mortality and Clinical Signs: Observe animals at least twice daily for mortality and signs of toxicity.
-
Body Weight and Food Consumption: Record body weight at least weekly. Measure food consumption weekly.
-
Ophthalmology: Conduct an ophthalmological examination before the start and at the end of the study.
-
-
Clinical Pathology:
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
-
Pathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy on all animals.
-
Weigh major organs (e.g., liver, kidneys, brain, spleen, heart).
-
Preserve organs and tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-related changes to identify potential target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).
IV. Visualizations
A. SSTR4 Signaling Pathway
Caption: SSTR4 signaling cascade initiated by agonist binding.
B. In Vivo Toxicity Study Workflow
References
SSTR4 agonist 2 solubility problems and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Somatostatin Receptor 4 (SSTR4) agonists. The following information is intended to aid in troubleshooting common issues and provide solutions for achieving desired concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My SSTR4 agonist has poor aqueous solubility. What are the recommended initial steps for solubilization?
A1: For many poorly water-soluble SSTR4 agonists, especially non-peptide small molecules, the recommended initial approach is to prepare a high-concentration stock solution in an organic solvent.[1]
-
Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of small molecule inhibitors.[1]
-
Ethanol can also be a suitable solvent for some agonists.
Important Considerations:
-
Always use high-purity, anhydrous solvents to prevent compound degradation.
-
The final concentration of the organic solvent in your aqueous assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Prepare fresh dilutions from the stock solution for each experiment.
Q2: I observed precipitation when diluting my DMSO stock solution of an SSTR4 agonist into an aqueous buffer or cell culture medium. What causes this and how can I prevent it?
A2: Precipitation upon dilution into an aqueous environment is a common issue for compounds with low aqueous solubility and is often referred to as "solvent shock."[2] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[2]
Troubleshooting Steps:
-
Check the Stock Solution: Ensure your stock solution in the organic solvent is fully dissolved and free of precipitate before dilution. Gentle warming or brief sonication may help.[2]
-
Optimize Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of aqueous buffer, try a serial dilution method.
-
Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the agonist in your assay.
-
Use a Surfactant: A small amount of a non-ionic surfactant, like Tween-20 or Triton X-100, in the aqueous buffer can help maintain the compound in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent such as ethanol or polyethylene glycol (PEG) in the final solution can improve solubility.
Q3: Can pH adjustment improve the solubility of my SSTR4 agonist?
A3: Yes, for ionizable SSTR4 agonists, pH modification can significantly impact solubility. The solubility of weakly basic compounds generally increases in acidic conditions, while weakly acidic compounds are more soluble in basic conditions. It is crucial to determine the pH-solubility profile of your specific agonist. For instance, the solubility of the weakly basic drug telmisartan is significantly higher in acidic and basic media compared to the pH range of 3-7.
Q4: Are there more advanced techniques to improve the solubility and bioavailability of SSTR4 agonists for in vivo studies?
A4: For more challenging compounds or for in vivo applications, several advanced formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Solid Dispersions: Dispersing the SSTR4 agonist in a polymer matrix at a molecular level can create an amorphous form of the drug, which often has a higher apparent solubility and dissolution rate than the crystalline form.
-
Lipid-Based Formulations: For highly lipophilic agonists, formulating the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can improve oral absorption.
Troubleshooting Guide: Common Solubility Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound has very low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock into the aqueous buffer. |
| Precipitation occurs immediately upon dilution of organic stock into aqueous buffer. | "Solvent shock"; the final concentration exceeds the kinetic solubility of the compound in the aqueous medium. | Lower the final concentration of the agonist. Use a serial dilution method. Add a surfactant (e.g., Tween-20) to the aqueous buffer. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution, possibly due to temperature changes or interactions with other assay components. | Maintain a constant temperature. Reduce the incubation time if possible. Evaluate the buffer components for potential interactions. |
| Inconsistent results in cell-based assays. | Poor solubility leads to an inaccurate effective concentration of the agonist. The actual concentration in solution may be lower than the nominal concentration. | Determine the kinetic solubility in your specific cell culture medium to identify the maximum soluble concentration. Consider using a solubility-enhancing formulation. |
| Peptide SSTR4 agonist (e.g., TT-232) has limited solubility. | Peptides can have complex solubility behavior depending on their amino acid sequence, isoelectric point (pI), and secondary structure. | For peptides that are weakly soluble in water, dissolving them in a small amount of DMSO or another suitable organic solvent before diluting with an aqueous buffer can be effective. For some hydrophobic peptides, using a disposable C18 column (e.g., Sep-Pak) to bind the peptide and then eluting with a strong organic solvent like acetonitrile followed by lyophilization can help in purification and subsequent solubilization. |
Quantitative Data Summary
Due to the proprietary nature of many novel SSTR4 agonists, comprehensive public solubility data is limited. Researchers should experimentally determine the solubility of their specific compounds. The following table provides a template for recording such data.
| SSTR4 Agonist | Solvent | Maximum Soluble Concentration (Approx.) | Reference/Source |
| [Example Small Molecule] | DMSO | > 50 mM | [Internal Data] |
| [Example Small Molecule] | PBS (pH 7.4) | < 10 µM | [Internal Data] |
| [Example Peptide Agonist] | Water | Low | [Internal Data] |
| TT-232 | Not Specified | Insufficient for some assays |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the highest concentration of an SSTR4 agonist that remains in solution in a specific aqueous buffer after dilution from a DMSO stock.
Methodology:
-
Prepare a high-concentration stock solution of the SSTR4 agonist (e.g., 10 mM) in 100% DMSO.
-
Prepare a series of dilutions of the agonist in the target aqueous buffer (e.g., PBS, cell culture media). For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (buffer with the same final concentration of DMSO as the highest agonist concentration).
-
Incubate the dilutions under the experimental conditions (e.g., 37°C) for a relevant time period (e.g., 2, 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the agonist in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To prepare a solution of a poorly soluble SSTR4 agonist using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in the desired buffer. Gentle warming and stirring may be required to dissolve the HP-β-CD.
-
Add the solid SSTR4 agonist powder directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After the incubation period, centrifuge or filter the solution to remove any undissolved agonist.
-
Determine the concentration of the solubilized agonist in the clear supernatant by a validated analytical method.
Visualizations
SSTR4 Signaling Pathway
Caption: SSTR4 receptor activation by an agonist leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Experimental Workflow for Troubleshooting Solubility
Caption: A logical workflow for addressing precipitation issues when preparing aqueous solutions of SSTR4 agonists.
References
SSTR4 Agonist In Vivo Studies: A Technical Support Center
Welcome to the Technical Support Center for SSTR4 Agonist In Vivo Studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful design and execution of in vivo experiments involving Somatostatin Receptor Type 4 (SSTR4) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a vehicle for my SSTR4 agonist?
A1: The initial and most critical step is to determine the physicochemical properties of your SSTR4 agonist, specifically its solubility. SSTR4 agonists can be broadly categorized as peptides (e.g., consomatin Fj1) or small molecules (e.g., J-2156), and their solubility characteristics will dictate the appropriate vehicle.
Q2: My small molecule SSTR4 agonist is poorly soluble in aqueous solutions. What vehicle should I use for in vivo administration?
A2: For poorly soluble small molecule SSTR4 agonists, a tiered approach to vehicle selection is recommended. Start with simple aqueous vehicles and progress to more complex formulations as needed. It is crucial to perform small-scale solubility tests before preparing a large batch for your study. For oral administration, a common approach is to create a suspension. For instance, novel pyrrolo-pyrimidine SSTR4 agonists have been successfully administered orally as a microsuspension in 1.25% methylcellulose.[1] For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, co-solvents may be necessary. However, the concentration of organic solvents like DMSO should be minimized to avoid toxicity.
Q3: What are the recommended vehicles for peptide-based SSTR4 agonists?
A3: Peptide solubility is highly dependent on the amino acid sequence, and the pH of the solution is a critical factor.[2][3] For peptide SSTR4 agonists, sterile, isotonic solutions are preferred for parenteral routes. If the peptide has a net positive charge, dissolving it in a slightly acidic buffer can improve solubility. Conversely, a slightly basic buffer can be used for peptides with a net negative charge.[2] For subcutaneous injections, formulation strategies may include the use of penetration enhancers or creating nanosuspensions to achieve high concentrations in small injection volumes.[4]
Q4: I am observing high variability in my in vivo results. Could the vehicle be the cause?
A4: Yes, the vehicle can significantly contribute to experimental variability. Inconsistent preparation of the dosing solution, such as incomplete dissolution or non-homogenous suspension, can lead to inaccurate dosing. Furthermore, the vehicle itself can have biological effects. Therefore, a "vehicle-only" control group is essential in every in vivo experiment to differentiate the effects of the agonist from those of the vehicle.
Q5: What are the standard control groups I should include in my in vivo SSTR4 agonist study?
A5: A well-designed in vivo study should include several control groups to ensure the validity of the results:
-
Vehicle Control Group: Receives the same volume of the vehicle used to dissolve the agonist, administered via the same route. This group accounts for any effects of the vehicle itself.
-
Naïve/Untreated Control Group: This group does not receive any treatment and serves as a baseline for normal physiological responses.
-
Positive Control Group (optional but recommended): This group receives a compound with a known effect on the target pathway or disease model. This helps to validate the experimental model.
Troubleshooting Guides
Issue 1: SSTR4 Agonist Precipitation in Formulation
Symptoms:
-
Visible particles or cloudiness in the dosing solution.
-
Inconsistent results between animals.
-
Lower than expected efficacy.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | - For small molecules, try gentle heating or sonication to aid dissolution. - For peptides, adjust the pH of the vehicle to be further from the peptide's isoelectric point (pI). - Consider using a co-solvent like DMSO, but keep the final concentration as low as possible (typically <5% for i.p. injections) to minimize toxicity. |
| Incorrect Vehicle Choice | - If using an aqueous vehicle for a hydrophobic compound, switch to a suspension or an oil-based vehicle for oral or subcutaneous routes. - For peptides prone to aggregation, consider formulation technologies like nanosuspensions. |
| Improper Formulation Technique | - For suspensions, ensure vigorous and consistent mixing (e.g., vortexing) before each animal is dosed to maintain homogeneity. - When using co-solvents, dissolve the compound in the organic solvent first, and then slowly add the aqueous component while mixing. |
Issue 2: Unexpected Adverse Events or Vehicle-Induced Effects
Symptoms:
-
Animals in the vehicle control group show signs of distress, inflammation at the injection site, or unexpected changes in the measured parameters.
-
High mortality rate in all groups, including controls.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Vehicle Toxicity | - High concentrations of organic solvents like DMSO can be toxic. Reduce the concentration or explore alternative, less toxic co-solvents like polyethylene glycol (PEG) or cyclodextrins. - Some vehicles, like methylcellulose, when administered repeatedly via the intraperitoneal route, can cause organ damage. Consider alternative routes or vehicles if long-term dosing is required. |
| Irritation from Formulation | - Ensure the pH and osmolality of your formulation are as close to physiological levels as possible, especially for parenteral routes, to minimize injection site reactions. - Visually inspect the injection site for signs of irritation and perform histological analysis if necessary. |
| Contamination | - Always use sterile components and aseptic techniques when preparing and administering injectable formulations. |
Quantitative Data Summary
Table 1: Examples of Vehicle Controls for Non-Peptide SSTR4 Agonists
| Agonist | Administration Route | Vehicle | Species | Reference |
| Novel Pyrrolo-pyrimidine Agonists | Oral | 1.25% Methylcellulose in sterile bidistilled water | Mouse | |
| J-2156 | Intraperitoneal (i.p.) | 0.9% Sodium Chloride | Rat | N/A |
| J-2156 | Subcutaneous (s.c.) | Sterile water for injection | Rat | N/A |
Table 2: Common Vehicles for In Vivo Administration of Peptides
| Vehicle Component | Administration Route | Purpose | Considerations |
| Sterile Water or Saline | IV, IP, SC | Primary solvent for soluble peptides. | Ensure isotonicity for parenteral routes. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Maintains physiological pH. | Check for compatibility with the peptide. |
| Acetic Acid (dilute) | IV, IP, SC | Solubilizes basic peptides. | Adjust pH carefully. |
| Ammonium Bicarbonate (dilute) | IV, IP, SC | Solubilizes acidic peptides. | Adjust pH carefully. |
| DMSO/Water Emulsion | IP, SC | For hydrophobic peptides. | Minimize DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a Small Molecule SSTR4 Agonist Suspension for Oral Gavage
This protocol is adapted from a study using novel pyrrolo-pyrimidine SSTR4 agonists.
Materials:
-
SSTR4 agonist powder
-
1.25% (w/v) Methylcellulose (MC) solution in sterile bidistilled water
-
Mortar and pestle
-
Sonicator
Procedure:
-
Weigh the required amount of the SSTR4 agonist.
-
Triturate the agonist powder in a mortar and pestle to a fine consistency.
-
Add a small volume of the 1.25% MC solution to the powder and mix to form a homogenous paste.
-
Gradually add the remaining volume of the 1.25% MC solution while continuously mixing.
-
Transfer the suspension to a suitable container and sonicate for 10-15 minutes to ensure a fine, uniform microsuspension.
-
Vortex the suspension thoroughly immediately before each oral administration to ensure consistent dosing.
-
The vehicle control group should receive the 1.25% MC solution prepared in the same manner.
Protocol 2: General Solubilization of a Peptide SSTR4 Agonist
Materials:
-
Lyophilized peptide SSTR4 agonist
-
Sterile, distilled water
-
10% Acetic acid solution (for basic peptides)
-
10% Ammonium bicarbonate solution (for acidic peptides)
-
DMSO (for hydrophobic peptides)
-
Sterile physiological saline or PBS
Procedure:
-
Determine the peptide's properties: Identify if the peptide is acidic, basic, or neutral/hydrophobic based on its amino acid sequence.
-
Initial Dissolution Attempt:
-
For acidic or basic peptides, attempt to dissolve in sterile water.
-
For hydrophobic peptides, dissolve in a minimal amount of DMSO.
-
-
Troubleshooting Solubility:
-
If a basic peptide does not dissolve in water, add 10% acetic acid dropwise until the peptide dissolves.
-
If an acidic peptide does not dissolve in water, add 10% ammonium bicarbonate dropwise until the peptide dissolves.
-
For peptides dissolved in DMSO, slowly add sterile saline or PBS to the desired final concentration while gently vortexing.
-
-
Final Preparation:
-
Once dissolved, the solution can be further diluted with sterile saline or PBS to the final dosing concentration.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
The vehicle control should be prepared with the same final concentrations of any acids, bases, or organic solvents used for the agonist solution.
Visualizations
Caption: SSTR4 signaling cascade upon agonist binding.
Caption: Workflow for in vivo SSTR4 agonist studies.
References
- 1. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with SSTR4 agonist 2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with the SSTR4 agonist 2.
Frequently Asked Questions (FAQs)
Q1: What is the expected canonical signaling pathway for SSTR4 activation?
A1: The somatostatin receptor 4 (SSTR4) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[1][2] Upon activation by an agonist, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: We observe a weaker than expected, or no, decrease in cAMP levels upon this compound stimulation. What could be the cause?
A2: Several factors could contribute to a diminished cAMP response. These include issues with cell health, low receptor expression, incorrect assay setup, or degradation of reagents. It is also important to consider that for Gαi-coupled receptors, the cAMP level needs to be stimulated (e.g., with forskolin) to observe a subsequent inhibition.
Q3: We are not observing agonist-induced internalization of SSTR4. Is this expected?
A3: Yes, this is a known characteristic of the SSTR4 receptor. Unlike many other GPCRs, SSTR4 is resistant to agonist-induced internalization. This lack of internalization may contribute to prolonged signaling.
Q4: Could SSTR4 activation lead to signaling events other than cAMP inhibition?
A4: Yes, SSTR4 can engage in alternative or non-canonical signaling pathways. These may include the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the modulation of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[2][4] The activation of these pathways may occur with different potencies and kinetics compared to the cAMP response, a phenomenon known as biased agonism.
Q5: What is biased agonism and how might it affect our results with this compound?
A5: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For example, this compound might be a potent inhibitor of cAMP production but a weaker activator of the ERK pathway, or vice versa. This can lead to unexpected results if you are only assaying one signaling branch. Some SSTR4 agonists have been shown to activate G-proteins without recruiting β-arrestin, which is an indicator of biased signaling.
Troubleshooting Guides
Issue 1: Suboptimal or No cAMP Response
| Potential Cause | Troubleshooting Step |
| Low adenylyl cyclase activity | For Gαi-coupled receptors like SSTR4, you must first stimulate adenylyl cyclase with an agent like forskolin to generate a measurable cAMP level that can then be inhibited by the agonist. Optimize the forskolin concentration to achieve a robust signal window. |
| Cell health issues | Ensure cells are healthy, within a low passage number, and not overly confluent. Perform a cell viability assay (e.g., trypan blue exclusion). |
| Low receptor expression | Confirm SSTR4 expression in your cell line using qPCR or Western blotting. If expression is low, consider using a cell line with higher expression or generating a stable, overexpressing cell line. |
| Reagent degradation | Prepare fresh agonist and forskolin solutions. Ensure the cAMP assay kit components are stored correctly and are within their expiration date. |
| Incorrect assay setup | Review the assay protocol, paying close attention to incubation times, cell density, and reagent concentrations. Ensure the use of a phosphodiesterase (PDE) inhibitor, like IBMX, to prevent cAMP degradation. |
Issue 2: Unexpected ERK1/2 Phosphorylation Results
| Potential Cause | Troubleshooting Step |
| No or weak p-ERK signal | Optimize the agonist concentration and stimulation time. ERK activation is often transient, so a time-course experiment (e.g., 5, 10, 15, 30 minutes) is recommended. Ensure the use of lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of ERK. |
| High basal p-ERK signal | Serum in the cell culture media can activate the ERK pathway. Serum-starve the cells for several hours or overnight before agonist stimulation. |
| Inconsistent results | Ensure consistent cell density and protein loading in your Western blot. Normalize the p-ERK signal to total ERK to account for loading variations. |
| Antibody issues | Use a validated anti-phospho-ERK1/2 antibody. It is recommended to block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause high background. |
Issue 3: Conflicting Data Between Different Assays
| Potential Cause | Troubleshooting Step |
| Biased agonism of this compound | Characterize the agonist's activity across multiple signaling pathways (e.g., cAMP, ERK, ion channel activity). The potency (EC50) and efficacy (Emax) of the agonist may differ between pathways. |
| Receptor heterodimerization | SSTR4 has been reported to form heterodimers with other receptors, such as the delta-opioid receptor. This interaction can alter the signaling output. If your experimental system expresses potential dimerization partners, consider this as a source of variability. |
| G-protein coupling promiscuity | While SSTR4 primarily couples to Gαi/o, it's possible it could couple to other G-proteins under certain conditions or in different cellular contexts, leading to unexpected downstream effects. |
Data Presentation
Table 1: Pharmacological Profile of Selected SSTR4 Agonists
| Agonist | Assay Type | Species | EC50 / Ki | Reference |
| NNC 26-9100 | cAMP Inhibition | Human | EC50: 2 nM | |
| NNC 26-9100 | Binding Affinity | Human | Ki: 6 nM | |
| J-2156 | cAMP Inhibition | Human | EC50: ~5 nM | |
| J-2156 | cAMP Inhibition | Rat | EC50: ~8 nM | |
| TT-232 | cAMP Inhibition | CHO cells | EC50: 371.6 nM | |
| Compound C1 | G-protein Activation | CHO cells | EC50: 37 nM |
Note: EC50 and Ki values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay (HTRF)
This protocol is adapted for a Gαi-coupled receptor like SSTR4.
-
Cell Preparation:
-
Culture cells expressing SSTR4 to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration.
-
-
Agonist and Forskolin Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a working solution of forskolin at a concentration predetermined to stimulate a submaximal cAMP response (e.g., 1-10 µM).
-
-
Assay Procedure:
-
Add the cell suspension to a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and detect cAMP levels using an HTRF-based cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition of the forskolin response versus the log of the agonist concentration to determine the IC50.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate SSTR4-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Treat cells with this compound for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Protocol 3: Receptor Internalization Assay (Flow Cytometry)
This protocol is for an antibody-based detection method for an epitope-tagged SSTR4.
-
Cell Preparation:
-
Use cells stably expressing N-terminally tagged SSTR4 (e.g., FLAG or HA).
-
Harvest cells gently using a non-enzymatic cell dissociation buffer.
-
-
Antibody Labeling:
-
Incubate the cells with a fluorescently labeled primary antibody against the epitope tag on ice for 1 hour to label the surface receptor population.
-
Wash the cells to remove unbound antibody.
-
-
Agonist Treatment:
-
Resuspend the cells in media with or without this compound.
-
Incubate at 37°C for the desired time to allow for internalization. A negative control should be kept on ice.
-
-
Flow Cytometry Analysis:
-
Stop the internalization by placing the cells on ice.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI). A decrease in MFI in the agonist-treated samples compared to the control indicates receptor internalization.
-
-
Data Analysis:
-
Calculate the percentage of internalization as: [1 - (MFI_agonist / MFI_control)] * 100.
-
Visualizations
Caption: Canonical SSTR4 Signaling Pathway.
Caption: Potential Alternative SSTR4 Signaling Pathways.
Caption: Troubleshooting Workflow for Unexpected SSTR4 Agonist Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Heptapeptide Somatostatin Analogue TT-232 Exerts Analgesic and Anti-Inflammatory Actions via SST4 Receptor Activation: in silico, in vitro and in vivo Evidence in Mice - Repository of the Academy's Library [real.mtak.hu]
- 4. Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SSTR4 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor subtype 4 (SSTR4) has emerged as a promising therapeutic target for a range of conditions, most notably for the management of pain and neuroinflammatory disorders. As a G protein-coupled receptor (GPCR), its activation initiates signaling cascades that modulate neuronal activity and inflammatory processes. A variety of agonists with differing potency, selectivity, and pharmacokinetic profiles have been developed to probe the function of SSTR4 and explore its therapeutic potential. This guide provides a comparative overview of "SSTR4 agonist 2" and other key SSTR4 agonists, supported by available experimental data.
Overview of SSTR4 Agonists
The landscape of SSTR4 agonists includes small molecules, peptides, and venom-derived compounds. While "this compound" is commercially available for research purposes and is cited as a potent agonist in patent literature, a comprehensive, peer-reviewed dataset on its performance is not publicly available.[1] This guide, therefore, focuses on a comparison of well-characterized SSTR4 agonists to provide a valuable resource for researchers in the field. The agonists discussed include the widely used small molecule J-2156, the peptide analog TT-232, the novel venom-derived peptide consomatin Fj1, and the clinical candidate LY3556050.
Comparative Performance Data
The following tables summarize the available quantitative data for key SSTR4 agonists. It is important to note that direct comparisons should be made with caution, as the data are derived from various studies using different experimental conditions.
Table 1: In Vitro Potency and Binding Affinity of SSTR4 Agonists
| Agonist | Receptor | Assay Type | Potency (EC50/IC50) | Binding Affinity (Ki) | Source(s) |
| J-2156 | human SSTR4 | cAMP Inhibition | 0.05 nM (IC50) | 1.2 nM | [2] |
| rat SSTR4 | cAMP Inhibition | 0.07 nM (IC50) | - | [2] | |
| TT-232 | human SSTR4 | cAMP Inhibition | 371.6 nM (EC50) | - | [3][4] |
| Consomatin Fj1 | human SSTR4 | G protein Dissociation | 6.0 nM (EC50) | - | |
| LY3556050 | - | - | Data not publicly available | - | - |
| This compound | - | - | Data not publicly available | - |
Table 2: Selectivity Profile of SSTR4 Agonists
| Agonist | Selectivity for SSTR4 over other subtypes | Source(s) |
| J-2156 | >400-fold vs SSTR1, >5000-fold vs SSTR2, >1400-fold vs SSTR3, >540-fold vs SSTR5 | |
| TT-232 | Agonist at both SSTR1 and SSTR4 | |
| Consomatin Fj1 | Limited activity at SSTR1 (~30% activation at 1 µM), no activation of SSTR2, 3, and 5 | |
| LY3556050 | Selective and potent SSTR4 agonist | |
| This compound | High selectivity for SSTR4 over SSTR1 |
Signaling Pathways and Experimental Workflows
SSTR4 Signaling Cascade
Activation of the SSTR4 receptor by an agonist initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which results in neuronal hyperpolarization and reduced excitability.
Experimental Workflow: In Vitro Agonist Characterization
A typical workflow for characterizing a novel SSTR4 agonist in vitro involves assessing its binding affinity, potency, and selectivity. This is often achieved through radioligand binding assays and functional assays such as cAMP measurement.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for SSTR4.
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human SSTR4 receptor.
-
Assay Components: The assay mixture contains the prepared membranes, a radiolabeled ligand with known affinity for SSTR4 (e.g., [125I]Tyr11-somatostatin-14), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a key function of SSTR4 signaling.
-
Cell Culture: A cell line stably expressing the SSTR4 receptor (e.g., CHO-K1 or HEK293 cells) is used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment: Varying concentrations of the SSTR4 agonist are added to the cells.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The concentration of the agonist that produces a 50% inhibition of the forskolin-stimulated cAMP production (IC50 or EC50) is determined.
In Vivo Pain Models
This model is used to assess the anti-inflammatory and analgesic effects of a compound in a model of acute inflammation.
-
Induction of Inflammation: A solution of lambda-carrageenan (typically 1-2%) is injected into the plantar surface of the hind paw of a rodent (e.g., rat or mouse).
-
Compound Administration: The test compound is administered, typically systemically (e.g., intraperitoneally or orally), before or after the carrageenan injection.
-
Assessment of Hyperalgesia and Allodynia: Pain responses are measured at various time points after carrageenan injection. This can include assessing the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test). Paw edema can also be measured as an indicator of inflammation.
The SNI model is a widely used model of peripheral neuropathic pain.
-
Surgical Procedure: In an anesthetized rodent, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, while the sural nerve is left intact.
-
Compound Administration: The test compound is administered at a time point when neuropathic pain behaviors are established (typically several days post-surgery).
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold in the territory of the spared sural nerve using von Frey filaments.
In Vivo Efficacy of SSTR4 Agonists
-
J-2156: Has demonstrated analgesic effects in various preclinical pain models, including inflammatory and neuropathic pain.
-
TT-232: This SSTR1/SSTR4 agonist has shown anti-inflammatory and analgesic properties in rodent models.
-
Consomatin Fj1: Peripheral administration of this peptide provided analgesia in mouse models of postoperative and neuropathic pain.
-
LY3556050: In a Phase 2 clinical trial, LY3556050 demonstrated a statistically significant improvement in pain in participants with diabetic peripheral neuropathic pain. However, in other Phase 2 studies for osteoarthritis and chronic low back pain, it was not superior to placebo.
Conclusion
The available data highlight a range of SSTR4 agonists with distinct properties. J-2156 stands out for its high potency and selectivity, making it a valuable tool for preclinical research. The peptide-based agonists, TT-232 and consomatin Fj1, offer alternative scaffolds with demonstrated in vivo efficacy. The clinical development of LY3556050 underscores the therapeutic potential of targeting SSTR4 for pain relief, although its efficacy may be specific to certain pain etiologies. While "this compound" is available as a research tool, the lack of published, peer-reviewed data necessitates careful validation by individual researchers. This guide provides a foundation for selecting the appropriate SSTR4 agonist and designing experiments to further elucidate the role of this important receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
Validating SSTR4 Agonist Specificity: A Comparative Guide
The somatostatin receptor 4 (SSTR4), a G protein-coupled receptor, has emerged as a promising therapeutic target for non-opioid pain relief.[1][2] The development of selective SSTR4 agonists is crucial to minimize off-target effects, given the high sequence similarity among the five somatostatin receptor subtypes (SSTR1-5).[1][2] This guide provides a comparative analysis of prominent SSTR4 agonists, detailing their binding affinities, functional potencies, and the experimental protocols used to validate their specificity.
Comparative Analysis of SSTR4 Agonist Specificity
The specificity of an SSTR4 agonist is determined by its binding affinity and functional potency for SSTR4 relative to other SSTR subtypes. The following tables summarize the quantitative data for several well-characterized SSTR4 agonists.
Table 1: Binding Affinity (Ki, nM) of SSTR4 Agonists for Human Somatostatin Receptor Subtypes
| Agonist | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Selectivity for SSTR4 | Reference |
| J-2156 | >5000 | >5000 | 1400 | 1.2 | 540 | >400-fold vs other subtypes | |
| Consomatin Fj1 | >1000 | >1000 | >1000 | 6 (EC50) | >1000 | Highly selective | |
| TT-232 | High Affinity | - | - | High Affinity | - | Binds to SSTR1 and SSTR4 |
Note: Lower Ki values indicate higher binding affinity. EC50 for Consomatin Fj1 is from a functional assay.
Table 2: Functional Potency (IC50/EC50, nM) of SSTR4 Agonists
| Agonist | Assay | Human SSTR4 | Rat SSTR4 | Reference |
| J-2156 | cAMP Inhibition (IC50) | 0.05 | 0.07 | |
| Consomatin Fj1 | G protein Dissociation (EC50) | 6 | - | |
| TT-232 | cAMP Inhibition (EC50) | 371.6 | - | |
| Unnamed Agonist | cAMP Inhibition (EC50) | 0.228 | - |
Note: Lower IC50/EC50 values indicate higher potency.
Key SSTR4 Agonists and Alternatives
-
J-2156 : A potent and highly selective small molecule SSTR4 agonist with nanomolar affinity. It demonstrates over 400-fold selectivity for human SSTR4 compared to other subtypes. J-2156 has been extensively used in preclinical pain models.
-
Consomatin Fj1 : A venom-derived peptide agonist that is potent and selective for SSTR4. It shows minimal activity at other SSTR subtypes.
-
TT-232 : A heptapeptide somatostatin analog that acts as an agonist for both SSTR1 and SSTR4. Its dual activity makes it less ideal for studying SSTR4-specific effects.
-
LY3556050 : A selective and potent SSTR4 agonist that has been evaluated in Phase 2 clinical trials for diabetic peripheral neuropathic pain.
Experimental Protocols for Specificity Validation
The validation of SSTR4 agonist specificity relies on a combination of in vitro binding and functional assays.
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor.
-
Objective : To determine the binding affinity (Ki) of the test agonist for SSTR4 and other SSTR subtypes.
-
Principle : A radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test agonist. The concentration of the test agonist that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.
-
General Protocol :
-
Prepare cell membranes from a cell line stably expressing the human SSTR subtype of interest (e.g., CHO-K1 cells).
-
Incubate a fixed concentration of a suitable radioligand (e.g., [125I]-Somatostatin-14) with the cell membranes in the presence of increasing concentrations of the unlabeled test agonist.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the test agonist to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR4 signaling.
-
Objective : To determine the functional potency (IC50 or EC50) of the test agonist.
-
Principle : SSTR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This assay measures the reduction in forskolin-stimulated cAMP levels.
-
General Protocol :
-
Plate cells stably expressing SSTR4 (e.g., CHO-K1 cells) in a multi-well plate.
-
Pre-treat the cells with increasing concentrations of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., LANCE cAMP assay).
-
Plot the cAMP levels against the log concentration of the test agonist to determine the IC50/EC50 value.
-
3. G-Protein Activation Assay
This assay directly measures the activation of the G-protein coupled to the receptor.
-
Objective : To assess the agonist's ability to induce G-protein signaling.
-
Principle : A common method is the [35S]GTPγS binding assay, which measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
General Protocol :
-
Prepare cell membranes from cells expressing SSTR4.
-
Incubate the membranes with increasing concentrations of the test agonist in the presence of GDP and [35S]GTPγS.
-
Following incubation, separate the membrane-bound [35S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
Plot the amount of [35S]GTPγS bound against the log concentration of the agonist.
-
4. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
-
Objective : To determine if the agonist induces β-arrestin recruitment to SSTR4.
-
Principle : Technologies like DiscoveRx's PathHunter assay utilize enzyme fragment complementation. The receptor is tagged with one enzyme fragment and β-arrestin with the other. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal.
-
General Protocol (PathHunter Assay) :
-
Use a cell line co-expressing SSTR4 tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Plate the cells and treat with varying concentrations of the test agonist.
-
Incubate to allow for β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
SSTR4 Signaling Pathway
SSTR4 activation primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.
SSTR4 signaling cascade upon agonist binding.
Experimental Workflow for SSTR4 Agonist Validation
A logical workflow is essential for systematically validating the specificity of a novel SSTR4 agonist. This typically involves a tiered approach, starting with primary binding and functional assays and progressing to more complex cellular and in vivo models.
A stepwise approach to validating SSTR4 agonist specificity.
References
SSTR4 Agonists: A Comparative Analysis of Efficacy Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 4 (SSTR4) has emerged as a promising therapeutic target for a range of conditions, primarily due to its role in modulating neuronal activity and inflammation. This guide provides an objective comparison of the efficacy of SSTR4 agonists against current standard-of-care treatments in several key therapeutic areas, supported by available preclinical and clinical data.
Executive Summary
Selective SSTR4 agonists are being investigated for their therapeutic potential in chronic pain, neuroendocrine tumors, Alzheimer's disease, and depression. Clinical trial data is most mature in the area of chronic pain, particularly diabetic peripheral neuropathic pain (DPNP), where the SSTR4 agonist LY3556050 has shown superiority over placebo. However, in osteoarthritis and chronic low back pain, LY3556050 did not demonstrate significant efficacy compared to placebo. Preclinical studies provide some of the first direct comparisons against standard treatments, suggesting comparable or, in some contexts, potentially reduced efficacy compared to established drugs like gabapentin and morphine, particularly in later stages of painful diabetic neuropathy models. For neuroendocrine tumors, current standard-of-care somatostatin analogues primarily target SSTR2 and SSTR5, and there is a lack of clinical data for selective SSTR4 agonists. Similarly, for Alzheimer's disease and depression, the evaluation of SSTR4 agonists remains in the preclinical phase, with no head-to-head comparative data against standard therapies currently available.
Efficacy in Pain Management
The primary clinical investigation of SSTR4 agonists has focused on chronic pain conditions.
Diabetic Peripheral Neuropathic Pain (DPNP)
Clinical Evidence: SSTR4 Agonist vs. Placebo
A phase 2 clinical trial (NCT04707157) evaluated the efficacy and safety of the oral SSTR4 agonist LY3556050 in participants with DPNP. The study demonstrated that LY3556050 (at a dose of 600 mg twice daily) was statistically superior to placebo in reducing average pain intensity from baseline to week 8.[1]
| Treatment Group | N | Mean Change from Baseline in API (95% CrI) vs. Placebo |
| LY3556050 (600 mg BID) | 45 | -1.56 (-2.76, -0.38) |
| Placebo | 23 | - |
| API: Average Pain Intensity measured by the Numerical Rating Scale. CrI: Credible Interval. |
Preclinical Comparative Data: SSTR4 Agonist vs. Standard of Care
A preclinical study in a rat model of painful diabetic neuropathy induced by streptozotocin (STZ) compared the SSTR4 agonist J-2156 to standard treatments, gabapentin and morphine.[1]
The study was conducted in two phases: an early, morphine-sensitive phase (8-12 weeks post-STZ) and a later, morphine-hyposensitive phase (16-18 weeks post-STZ).
| Treatment Group | Phase 1: Mean ΔPWT AUC (g.h ± SEM) | Phase 2: Mean ΔPWT AUC (g.h ± SEM) |
| J-2156 (30 mg/kg, i.p.) | 10.2 ± 0.8 | ~4.6 (approx. 45% of Phase 1) |
| Gabapentin (100 mg/kg, i.p.) | Not significantly different from J-2156 | No significant change from Phase 1 |
| Morphine (1 mg/kg, s.c.) | 13.8 ± 1.9 | ~3.5 (approx. 25% of Phase 1) |
| Vehicle | 0.5 ± 0.2 | - |
| ΔPWT AUC: Area under the curve for the change in paw withdrawal threshold, a measure of anti-allodynia. A higher value indicates greater pain relief. |
These preclinical findings suggest that while the SSTR4 agonist J-2156 has significant anti-allodynic effects, its efficacy may be reduced in later stages of diabetic neuropathy, a phenomenon also observed with morphine but not with gabapentin.[1]
Osteoarthritis and Chronic Low Back Pain
Clinical Evidence: SSTR4 Agonist vs. Placebo
In phase 2, double-blind, placebo-controlled studies, LY3556050 was not found to be superior to placebo in relieving pain in patients with osteoarthritis of the knee (NCT04627038) or chronic low back pain (NCT04874636).[2]
| Indication | Treatment Group | Mean Change from Baseline in API at Week 8 vs. Placebo (95% CrI) |
| Osteoarthritis (Knee) | LY3556050 (600 mg BID) | 0.09 (-0.51, 0.67) |
| Chronic Low Back Pain | LY3556050 (600 mg BID) | 0.08 (-0.59, 0.75) |
Efficacy in Other Investigated Conditions
Neuroendocrine Tumors (NETs)
Standard-of-care somatostatin analogues for NETs, such as octreotide and lanreotide, and peptide receptor radionuclide therapy (PRRT) with agents like 177Lu-DOTA-TATE, primarily target SSTR2 and SSTR5, which are highly expressed in these tumors. There is currently a lack of clinical or preclinical studies evaluating the efficacy of selective SSTR4 agonists in the treatment of NETs. Therefore, a direct comparison of efficacy is not possible at this time.
Alzheimer's Disease
Standard treatments for Alzheimer's disease include cholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine). While SSTR4 is expressed in the hippocampus, a brain region critical for memory, research into the therapeutic potential of SSTR4 agonists for Alzheimer's disease is still in the preclinical phase. No published studies directly compare the efficacy of an SSTR4 agonist to standard treatments like donepezil in animal models of Alzheimer's disease.
Depression
Standard pharmacological treatments for depression primarily consist of selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other classes of antidepressants. The investigation of SSTR4 agonists as a potential treatment for depression is at an early, preclinical stage. There are no available studies that provide a head-to-head comparison of the efficacy of an SSTR4 agonist with an SSRI like fluoxetine in established animal models of depression, such as the forced swim test.
Experimental Protocols
Clinical Trial Methodology: LY3556050 in DPNP (NCT04707157)
This was a phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: Adults with a diagnosis of type 1 or type 2 diabetes and a history of daily, symmetrical neuropathic pain in the feet.
-
Intervention: Participants were randomized (2:1) to receive either LY3556050 or a matching placebo orally. The dose of LY3556050 was titrated from 200 mg twice daily (BID) up to a maximum of 600 mg BID based on tolerability.
-
Primary Endpoint: The primary efficacy measure was the change from baseline to week 8 in the weekly mean of the daily average pain intensity (API) score, as recorded by participants on an 11-point Numerical Rating Scale (NRS).
-
Statistical Analysis: A Bayesian mixed model for repeated measures was used to analyze the primary endpoint.
Preclinical Study Methodology: J-2156 in a Rat Model of DPNP
-
Animal Model: Painful diabetic neuropathy was induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; 70 mg/kg).
-
Drug Administration: In two phases (8-12 weeks and 16-18 weeks post-STZ), rats received a single intraperitoneal (i.p.) injection of J-2156 (10, 20, or 30 mg/kg), gabapentin (100 mg/kg), or subcutaneous (s.c.) morphine (1 mg/kg), or vehicle.
-
Efficacy Assessment: Hindpaw withdrawal thresholds (PWTs) to mechanical stimulation with von Frey filaments were measured before and at multiple time points up to 3 hours after drug administration to assess mechanical allodynia. The overall anti-allodynic effect was quantified as the area under the curve (AUC) for the change in PWT.
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the effects of the different treatments against vehicle and against each other.
Signaling Pathways and Experimental Workflows
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. SSTR4 activation can also lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.
Experimental Workflow for Preclinical DPNP Study
The workflow for the preclinical comparison of an SSTR4 agonist against standard analgesics in a rat model of DPNP involves several key stages, from disease induction to data analysis.
References
- 1. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
comparative analysis of SSTR4 agonist 2 and [another compound]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-characterized somatostatin receptor subtype 4 (SSTR4) agonists: the small molecule J-2156 and the peptide-based TT-232. The SSTR4 receptor is a promising therapeutic target for a range of disorders, including pain, inflammation, and neurodegenerative diseases. Understanding the distinct pharmacological profiles of available agonists is crucial for advancing research and development in this area. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds.
Quantitative Performance Analysis
The following tables summarize the binding affinity, selectivity, and functional efficacy of J-2156 and TT-232 at the human somatostatin receptors.
Table 1: Binding Affinity (Ki in nM) of SSTR4 Agonists at Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| J-2156 | 1.2[1] | >5000[1] | 1400[1] | 1.2 [1] | 540[1] |
| TT-232 | 1300 | - | - | 200 | - |
Table 2: In Vitro Efficacy of SSTR4 Agonists
| Compound | Assay Type | Parameter | Value (nM) |
| J-2156 | cAMP Inhibition | IC50 | 0.05 |
| TT-232 | cAMP Inhibition | EC50 | 371.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of future studies.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human somatostatin receptor subtypes (SSTR1-5).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.
-
Incubation: A constant concentration of a radiolabeled SSTR ligand (e.g., [125I]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (J-2156 or TT-232).
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in SSTR4 signaling.
-
Cell Culture: CHO cells stably expressing the human SSTR4 are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: The cells are then treated with increasing concentrations of the SSTR4 agonist (J-2156 or TT-232).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the SSTR4 signaling cascade and a typical experimental workflow.
Caption: SSTR4 signaling pathway.
Caption: Radioligand competition binding assay workflow.
References
A Comparative Guide to Confirming SSTR4 Agonist Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 4 (SSTR4) has emerged as a promising therapeutic target for a range of conditions, most notably for the treatment of pain without the adverse effects associated with opioids.[1] Developing potent and selective SSTR4 agonists is a key focus of drug discovery programs. A critical step in the preclinical and clinical development of these agonists is the confirmation of target engagement in vivo, which provides evidence that the drug interacts with its intended target in a living system to elicit a pharmacological response.
This guide provides an objective comparison of various methods to confirm SSTR4 agonist target engagement, supported by experimental data from published studies. It details methodologies for key experiments and presents quantitative data in structured tables for easy comparison.
SSTR4 Signaling Pathways
SSTR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Activation of SSTR4 by an agonist initiates a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][3] SSTR4 activation can also lead to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] Additionally, some studies have implicated the PI3 kinase/AKT/PAK1 signaling pathway in SSTR4-mediated effects. A comprehensive understanding of these pathways is crucial for designing and interpreting target engagement studies.
In Vitro Confirmation of SSTR4 Agonism
Prior to in vivo studies, the potency and efficacy of a novel SSTR4 agonist are typically characterized using a panel of in vitro assays. These assays confirm that the compound interacts with SSTR4 and activates its downstream signaling pathways.
| Assay Type | Principle | Typical Readout | Example Agonists & Data |
| [35S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G-proteins upon receptor activation. | EC50 (potency) and Emax (efficacy) of G-protein activation. | Compound 1: EC50 = 75 nM, Emax = 242.7%Compound 2: EC50 = 28 nM, Emax = 213%Compound 3: EC50 = 16 nM, Emax = 220%Compound 4: EC50 = 24 nM, Emax = 228.7% |
| cAMP Accumulation Assay | Measures the inhibition of forskolin-stimulated cAMP production following SSTR4 activation. | IC50 (potency) and maximal inhibition of cAMP levels. | An exemplified compound exhibited an EC50 of 0.228 nM in a cAMP assay in Flp-In-CHO stable cells. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated SSTR4, a key step in receptor desensitization and internalization. | EC50 for β-arrestin recruitment. | Novel pyrrolo-pyrimidine SSTR4 agonists showed no detectable β-arrestin 2 recruitment, while reference agonists NNC 26-9100 and J-2156 did. |
Comparison of In Vivo Target Engagement Methods
Confirming that an SSTR4 agonist engages its target in a living organism is more complex than in vitro characterization. Several methods can be employed, each with its own advantages and limitations. The choice of method often depends on the research question, available resources, and the stage of drug development.
| Method | Principle | Readout | Directness | Invasiveness | Technical Complexity | Key Considerations |
| Behavioral Models (Pain) | Measures the reversal of pain-related behaviors (e.g., mechanical hyperalgesia) in animal models of neuropathic or inflammatory pain. | Reduction in pain sensitivity (e.g., increased paw withdrawal threshold). | Indirect | Low | Moderate | High translational relevance for analgesic drug development, but does not directly measure receptor interaction. |
| Ex Vivo Analysis of Downstream Signaling | Tissues are collected from animals after in vivo drug administration and analyzed for changes in downstream signaling molecules. | Changes in cAMP levels, phosphorylation of MAPK pathway proteins (e.g., ERK1/2), or gene expression of inflammatory markers. | Semi-direct | High (Terminal) | High | Provides a molecular readout of target engagement in specific tissues but is a terminal procedure and may be influenced by post-mortem artifacts. |
| In Vivo Microdialysis | A probe is inserted into a specific brain region to sample the extracellular fluid and measure neurotransmitter levels. | Reduction in the release of neurotransmitters like glutamate in response to a stimulus. | Semi-direct | High | High | Allows for real-time measurement of neurochemical changes in specific brain regions but is technically demanding and invasive. |
| Receptor Occupancy (RO) Assays | Measures the percentage of SSTR4 receptors that are bound by the agonist at a given time point. | Percentage of receptor occupancy. | Direct | High (Terminal for ex vivo) or Low (for in vivo imaging) | Very High | Provides a quantitative measure of target engagement. However, a specific radiotracer for SSTR4 for in vivo imaging (e.g., PET) is not yet well-established, making ex vivo autoradiography the more likely, albeit terminal, approach. |
Experimental Protocols
[35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human SSTR4 (e.g., CHO-K1 cells).
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10 µg protein/well), GDP (10 µM), [35S]GTPγS (0.1 nM), and varying concentrations of the SSTR4 agonist.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Wash the filters and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Behavioral Assessment: Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
-
Animal Model: Use a validated model of neuropathic pain, such as the partial sciatic nerve ligation model in mice or rats.
-
Drug Administration: Administer the SSTR4 agonist via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Behavioral Testing: At a predetermined time point after drug administration (e.g., 1 hour), assess the mechanical withdrawal threshold of the hind paw using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds between the drug-treated groups and the vehicle control group. A significant increase in the threshold indicates an anti-hyperalgesic effect, providing indirect evidence of target engagement.
Workflow for Confirming SSTR4 Agonist Target Engagement
The process of confirming SSTR4 agonist target engagement typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
Confirming target engagement for novel SSTR4 agonists is a multifaceted process that requires a combination of in vitro and in vivo methodologies. While in vitro assays provide essential information on the potency and efficacy of a compound at the molecular level, in vivo studies are indispensable for demonstrating that the drug reaches its target and elicits a physiological response in a complex biological system. Behavioral models currently serve as the primary method for in vivo validation of SSTR4 agonists, offering high translational relevance. However, more direct methods such as ex vivo analysis of downstream signaling and receptor occupancy assays, though technically more demanding, can provide more definitive evidence of target engagement. A strategic combination of these approaches will be crucial for the successful development of the next generation of SSTR4-targeted therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. δ-Opioid Receptor and Somatostatin Receptor-4 Heterodimerization: Possible Implications in Modulation of Pain Associated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to SSTR4 Agonist 2 and Predecessor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel somatostatin receptor subtype 4 (SSTR4) agonist, SSTR4 agonist 2, with previous generation SSTR4 agonists. The objective is to offer a clear, data-driven benchmark of their performance based on available experimental data, aiding researchers in the selection and development of next-generation therapeutics targeting SSTR4.
Introduction to SSTR4 Agonism
The somatostatin receptor subtype 4 (SSTR4) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of disorders, including pain, inflammation, and neurodegenerative diseases. Activation of SSTR4 by agonists initiates intracellular signaling cascades that can modulate neuronal activity and inflammatory responses. SSTR4 is coupled to inhibitory G proteins (Gαi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, SSTR4 signaling can involve the modulation of other pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
A key focus in the development of SSTR4 agonists has been to enhance selectivity for SSTR4 over other somatostatin receptor subtypes (SSTR1, 2, 3, and 5) to minimize off-target effects. This guide evaluates "this compound," a compound identified as compound 107 in patent WO2014184275A1, against established SSTR4 agonists: J-2156, TT-232, and the venom-derived peptide consomatin Fj1.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its comparators, focusing on binding affinity (Ki) and functional potency (EC50/IC50). This data is essential for understanding the relative efficacy and selectivity of these compounds.
| Compound | SSTR4 Ki (nM) | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR5 Ki (nM) | SSTR4 EC50/IC50 (nM) | Assay Type | Reference |
| This compound (Compound 107) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Radioligand Binding, cAMP Assay | [1] |
| J-2156 | 1.2 | 1200 | >5000 | 1400 | 540 | 0.05 (hSSTR4, IC50) | Radioligand Binding, cAMP Assay | [2] |
| TT-232 | High Affinity | High Affinity | - | - | - | 371.6 (EC50) | Radioligand Binding, cAMP Assay | [3][4][5] |
| Consomatin Fj1 | - | - | - | - | - | 6.0 (EC50) | G protein dissociation assay |
Note: A lower Ki value indicates higher binding affinity. A lower EC50/IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these SSTR4 agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To measure the equilibrium dissociation constant (Ki) of the test compounds for SSTR4 and other somatostatin receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human somatostatin receptor subtypes (hSSTR1-5).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [125I]Tyr11-somatostatin-14) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which represents the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist to activate the SSTR4 receptor and elicit a downstream cellular response, specifically the inhibition of cAMP production.
-
Objective: To determine the potency (EC50 or IC50) of the test compounds in activating SSTR4.
-
General Protocol:
-
Cell Culture: Human cells stably expressing SSTR4 (e.g., H4 or CHO-K1 cells) are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP assay.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is determined as the EC50 or IC50 value.
-
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and methodologies.
Caption: SSTR4 Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
